1,4-Dichloro-5-fluorophthalazine
Description
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Properties
IUPAC Name |
1,4-dichloro-5-fluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGXMZANOVUXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732393 | |
| Record name | 1,4-Dichloro-5-fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23928-47-4 | |
| Record name | 1,4-Dichloro-5-fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 1,4-Dichloro-5-fluorophthalazine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this molecule is not extensively published, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust profile. We will explore its structural characteristics, a plausible synthetic pathway with detailed protocols, predicted physicochemical and spectroscopic properties, and its reactivity profile, with a focus on nucleophilic aromatic substitution. The guide is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical methodologies for its use as a versatile chemical intermediate.
Introduction: The Strategic Value of Halogenated Phthalazines
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of therapeutic properties, including vasorelaxant, anticonvulsant, and anti-inflammatory effects.[1] A notable example is Vatalanib (PTK-787), a vascular endothelial growth factor receptor (VEGFR) inhibitor built on a 1,4-disubstituted phthalazine core, which has undergone clinical trials for cancer therapy.[2]
The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Chlorine atoms, particularly at the C1 and C4 positions, serve as excellent leaving groups, enabling facile nucleophilic aromatic substitution (SNAr) reactions. This allows for the modular construction of diverse compound libraries.[3][4] Fluorine substitution on the fused benzene ring further modulates the molecule's electronic properties, metabolic stability, and binding affinity, a strategy widely employed to optimize drug candidates.[5]
This compound (CAS No. 23928-47-4) emerges as a highly valuable, yet under-documented, building block that combines these features.[6][7] Its structure offers two reactive sites for diversification and a fluorine atom for fine-tuning physicochemical properties. This guide aims to bridge the information gap by providing a comprehensive overview of its synthesis, properties, and potential applications.
Synthesis and Mechanistic Rationale
The most logical and established route to 1,4-dichlorophthalazines proceeds from the corresponding phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).[3] For the target molecule, this necessitates starting from a fluorine-substituted precursor, namely 3-Fluorophthalic Anhydride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Hydrazinolysis: Reaction of 3-Fluorophthalic Anhydride with hydrazine hydrate to form 5-Fluorophthalhydrazide.
-
Chlorodehydroxylation: Conversion of the resulting 5-Fluorophthalhydrazide to this compound using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Proposed two-step synthesis of this compound.
Causality in Reagent Selection
-
Hydrazine Hydrate: This is the standard reagent for converting cyclic anhydrides into their corresponding cyclic hydrazides. The reaction is typically robust and proceeds in high yield.
-
Phosphorus Oxychloride (POCl₃): The choice of POCl₃ is critical. Phthalhydrazide exists in tautomeric equilibrium with its enol form (1,4-dihydroxyphtalazine). POCl₃ acts as both a dehydrating and chlorinating agent, efficiently converting the di-enol tautomer into the desired dichloro-aromatic system. Using POCl₃ as both the reagent and solvent is a common industrial practice that drives the reaction to completion.[3][8] Alternative chlorinating agents like phosphorus pentachloride (PCl₅) or triphosgene could also be employed, but POCl₃ offers a good balance of reactivity and handling convenience.[8][9]
Detailed Experimental Protocol
Self-Validation Note: This protocol is based on established procedures for analogous non-fluorinated and substituted phthalazines.[3] Each step includes clear endpoints (e.g., monitoring by TLC, precipitation) to validate progress and success.
Step 1: Synthesis of 5-Fluorophthalhydrazide
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Fluorophthalic Anhydride (10.0 g, 60.2 mmol).[10]
-
Add 100 mL of ethanol, followed by the slow addition of hydrazine hydrate (3.6 mL, ~72 mmol, 1.2 equiv).
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anhydride.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid product using a Büchner funnel, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Dry the resulting white to off-white solid under vacuum to yield 5-Fluorophthalhydrazide.
Step 2: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). POCl₃ is highly corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add the dried 5-Fluorophthalhydrazide (8.0 g, 44.4 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 40 mL, ~430 mmol).
-
Heat the mixture to 110°C and maintain for 3-4 hours with stirring. The reaction should become a clearer solution as the starting material is consumed. Monitor by TLC (if feasible, quenching a small aliquot carefully).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto 500 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis of excess POCl₃.
-
Filter the crude solid product, and wash thoroughly with cold water until the filtrate is neutral (check with pH paper).
-
Dry the solid under vacuum. Recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture can be performed for further purification, yielding this compound as an off-white solid.[6]
Physicochemical and Structural Properties
Comprehensive experimental data for this compound is scarce. The table below summarizes available and computed data, with data for the well-characterized parent compound, 1,4-Dichlorophthalazine, provided for context.[11][12]
| Property | This compound | 1,4-Dichlorophthalazine (for comparison) |
| CAS Number | 23928-47-4[6] | 4752-10-7[3] |
| Molecular Formula | C₈H₃Cl₂FN₂[11] | C₈H₄Cl₂N₂[12] |
| Molecular Weight | 217.03 g/mol [11] | 199.03 g/mol [12] |
| Appearance | Off-white solid[6] | White to light yellow solid[3] |
| Melting Point | Data not available | 160-162 °C[4] |
| LogP (Computed) | 3.08[11] | 2.5 - 3.0 |
| PSA (Computed) | 25.78 Ų[11] | 25.78 Ų |
The fluorine atom is expected to slightly increase the melting point and lipophilicity (LogP) compared to the non-fluorinated analog due to its high electronegativity and the strength of intermolecular interactions it can introduce.
Spectroscopic Characterization (Predicted)
No published spectra are available for this specific compound. However, based on its structure, we can predict the key features that would confirm its identity.
-
¹H NMR: The spectrum in a solvent like CDCl₃ would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The three protons on the fluorinated ring will exhibit splitting from each other (ortho, meta coupling) and additional splitting from the ¹⁹F atom (³JHF, ⁴JHF). The complexity makes precise prediction difficult without computational analysis, but the integration should correspond to 3 protons.
-
¹³C NMR: Eight distinct signals are expected. Carbons bonded to chlorine (C1, C4) would appear significantly downfield. The carbons in the fluorinated ring will show C-F coupling constants (¹JC-F being the largest). The electron-withdrawing nature of all three halogens will shift all aromatic carbons downfield compared to unsubstituted phthalazine.
-
¹⁹F NMR: A single resonance is expected, which will likely appear as a multiplet due to coupling with the adjacent aromatic protons.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for two chlorine atoms. The expected masses would be at m/z 216 (for ³⁵Cl, ³⁵Cl), 218 (for ³⁵Cl, ³⁷Cl), and 220 (for ³⁷Cl, ³⁷Cl) in an approximate 9:6:1 ratio.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C=N and C=C stretching in the 1500-1650 cm⁻¹ region and a strong C-F stretching band typically around 1100-1250 cm⁻¹.
Reactivity Profile: A Gateway to Diverse Scaffolds
The primary utility of this compound lies in its reactivity towards nucleophiles. The two chlorine atoms are activated for SNAr reactions.
Regioselectivity of Nucleophilic Substitution
The chlorine at the C1 position is generally considered more reactive than the one at C4. This is due to the electron-withdrawing effect of the adjacent ring nitrogen (N2) and the ability of the fused benzene ring to stabilize the Meisenheimer intermediate formed during the attack at C1. The fluorine atom at C5, through its strong inductive electron-withdrawing effect (-I), further activates the entire heterocyclic system towards nucleophilic attack, enhancing the reactivity at both C1 and C4 compared to the non-fluorinated analog.
This regioselectivity allows for sequential, controlled substitutions. A reaction with one equivalent of a nucleophile at a moderate temperature will predominantly yield the C1-substituted product. A second, different nucleophile can then be introduced to displace the C4 chlorine, often requiring more forcing conditions (higher temperature or stronger nucleophile).
Caption: Sequential SNAr reactivity of this compound.
Common Nucleophiles and Applications
-
Amines (R-NH₂): Reaction with primary and secondary amines is one of the most common transformations, leading to aminophthalazines, a class rich in biologically active molecules.
-
Alcohols/Phenols (R-OH): Under basic conditions (e.g., NaH, K₂CO₃), alkoxides and phenoxides can displace the chlorides to form ether linkages.
-
Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate electronic and steric properties.
-
Organometallic Reagents: While less common for SNAr, certain cross-coupling reactions (e.g., Suzuki, Stille) can be employed to form C-C bonds, though this often requires specific catalytic conditions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of similar compounds, such as 2,4-dichloro-5-fluoropyrimidine.[13]
-
Hazards: Expected to be corrosive and harmful if swallowed. Causes skin and severe eye irritation/burns. May cause respiratory irritation.[14]
-
Handling: Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and water. Keep the container tightly closed.
Conclusion and Future Outlook
This compound stands as a potent and versatile chemical intermediate. Its dual reactive chlorine sites, activated by the phthalazine core and a strategically placed fluorine atom, offer a platform for the efficient synthesis of diverse and complex molecules. While a lack of extensive published data currently exists, the principles of reactivity and synthesis extrapolated from its analogs provide a clear roadmap for its utilization. For medicinal chemists, it represents an ideal starting point for fragment-based drug discovery and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies. As the demand for sophisticated, functionalized heterocyclic scaffolds grows, this compound is poised to become an increasingly important tool in the arsenal of synthetic and pharmaceutical scientists.
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 23928-47-4 [rlavie.com]
- 7. parchem.com [parchem.com]
- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 9. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 12. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,4-Dichloro-5-fluorophthalazine: A Keystone Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Phthalazine Scaffold
In the landscape of medicinal chemistry, certain heterocyclic scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The phthalazine core is a prominent member of this group.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for the design of novel therapeutics. Phthalazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anticonvulsant, anti-inflammatory, and antihypertensive properties.[3][4]
This guide focuses on a particularly valuable derivative: 1,4-Dichloro-5-fluorophthalazine (CAS No. 23928-47-4) . This molecule is not an end-product therapeutic but rather a highly versatile chemical intermediate. The two chlorine atoms at the 1 and 4 positions serve as reactive handles, allowing for sequential and regioselective nucleophilic substitution. The fluorine atom at the 5-position acts as a subtle but powerful modulator of the molecule's electronic properties, often enhancing metabolic stability and binding affinity in the final drug candidates.
For researchers, scientists, and drug development professionals, this compound represents a strategic starting point for the rapid generation of diverse chemical libraries. This document provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, designed to empower its effective use in research and development programs.
Physicochemical Properties & Structural Characterization
This compound is typically supplied as an off-white solid.[5] A summary of its key physical and chemical properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 23928-47-4 | [2][5][6] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [5] |
| Molecular Weight | 217.03 g/mol | [6] |
| Appearance | Off-white solid | [5] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [7] |
Chemical Structure
The structure of this compound is defined by the fusion of a pyridazine ring with a fluorinated benzene ring.
Caption: Structure of this compound.
Predicted Spectroscopic Data
While experimental spectra are not widely published, the key spectroscopic signatures can be predicted based on the structure. This is crucial for reaction monitoring and product confirmation.
-
¹H NMR: The molecule has three aromatic protons. The fluorine and nitrogen atoms will influence their chemical shifts and coupling patterns. We can expect three distinct signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at C6 will be a doublet of doublets, coupled to the adjacent proton at C7 and the fluorine at C5. The proton at C7 will likely be a triplet (or doublet of doublets with similar coupling constants), coupled to H6 and H8. The proton at C8 will be a doublet, coupled to H7.
-
¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to the electronegative chlorine atoms (C1 and C4) will be significantly downfield. The carbon attached to fluorine (C5) will show a large one-bond coupling constant (¹JCF), which is a hallmark of C-F bonds.
-
¹⁹F NMR: A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient aromatic ring.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) will be accompanied by (M+2)+ and (M+4)+ peaks with a relative intensity ratio of approximately 9:6:1.
Synthesis and Purification
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Fluoro-2,3-dihydrophthalazine-1,4-dione
This step involves the condensation of 3-Fluorophthalic acid with hydrazine hydrate to form the corresponding cyclic hydrazide, also known as a phthalhydrazide. This is a standard and high-yielding reaction for producing the phthalazinone core.[4][9]
Exemplary Protocol:
-
To a solution of 3-Fluorophthalic acid (1.0 eq) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid), add hydrazine hydrate (approx. 2.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold solvent (e.g., ethanol) and then water to remove any unreacted starting materials and hydrazine salts.
-
Dry the resulting solid, 5-Fluoro-2,3-dihydrophthalazine-1,4-dione, under vacuum. The product can typically be used in the next step without further purification.
Step 2: Chlorination to this compound
The conversion of the phthalhydrazide to the dichlorinated product is a crucial step. The causality here is the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which replaces the two hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[7][10]
Exemplary Protocol:
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Fluoro-2,3-dihydrophthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, which can act as both reagent and solvent).
-
Optional: A catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Slowly heat the stirred mixture to reflux (approx. 110 °C) and maintain this temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Crucial Quenching Step: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the excess POCl₃. The product will precipitate as a solid.
-
Stir the slurry for 15-30 minutes to ensure complete precipitation and hydrolysis of the reagent.
-
Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude this compound under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography to yield the final product with high purity.[7]
Chemical Reactivity: A Gateway to Diverse Derivatives
The synthetic utility of this compound lies in the high reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SₙAr) . The electron-withdrawing nature of the two ring nitrogens and the fluorine atom makes the C1 and C4 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.[10]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
The two chlorine atoms exhibit differential reactivity, which can sometimes be exploited for selective mono-substitution, although mixtures are common. Generally, the first substitution is faster than the second.
Reactions with Amine Nucleophiles
The reaction with primary or secondary amines is one of the most common transformations, leading to aminophthalazine derivatives, which are prevalent in many bioactive molecules.
General Protocol for Mono-amination:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile.
-
Add the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Heat the reaction mixture, typically between 80 °C and 120 °C, for several hours until TLC indicates consumption of the starting material.
-
After cooling, the reaction mixture can be poured into water to precipitate the product, which is then collected by filtration. Alternatively, an extractive workup can be performed.
-
Purify the product by column chromatography or recrystallization.
Reactions with Thiol Nucleophiles
Thiols and thiophenols react readily to form thioether linkages, providing access to another important class of compounds.[11][12]
General Protocol for Thiolation:
-
Dissolve this compound (1.0 eq) in a solvent like DMF or ethanol.
-
Add the thiol (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). These reactions are often faster than those with amines.
-
Monitor the reaction by TLC.
-
Perform an aqueous workup to remove inorganic salts and purify the product as described above.
Reactions with Oxygen Nucleophiles
Alcohols and phenols can also displace the chlorine atoms, typically under more forcing conditions or with a strong base to generate the corresponding alkoxide or phenoxide.
General Protocol for O-Arylation/Alkylation:
-
In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in a dry polar aprotic solvent like DMF or Tetrahydrofuran (THF).
-
Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C to generate the nucleophile in situ.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary.
-
Carefully quench the reaction with water or a saturated ammonium chloride solution.
-
Proceed with an extractive workup and purification.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its structure and data from analogous compounds like 1,4-Dichlorophthalazine.[7][13] It should be handled as a potentially hazardous chemical.
| Hazard Category | Recommendation and Precaution |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating and inhaling dust. Avoid contact with skin and eyes. |
| Inhalation | May cause respiratory tract irritation.[13] Move to fresh air if inhalation occurs. |
| Skin/Eye Contact | May cause skin and serious eye irritation.[13] In case of contact, immediately flush with plenty of water for at least 15 minutes. |
| Ingestion | Assumed to be harmful if swallowed. Do not ingest. |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[7] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion and Outlook
This compound is a high-value, strategically designed building block for chemical synthesis. Its pre-installed fluorine atom and two reactive chlorine handles provide an efficient entry point into a vast chemical space of potential drug candidates. The straightforward, predictable reactivity via nucleophilic aromatic substitution allows for the systematic and parallel synthesis of compound libraries, making it an ideal tool for structure-activity relationship (SAR) studies. As the demand for novel and diverse small molecule therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound in accelerating the drug discovery pipeline cannot be overstated.
References
- 1. Method for synthesizing 3-fluorophthalic acid (2018) | Yan Zhiming [scispace.com]
- 2. parchem.com [parchem.com]
- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. The anti-neoplastic activity of 2,3-dihydrophthalazine-1,4-dione and N-butyl-2,3-dihydrophthalazine-1,4-dione in human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 23928-47-4 [rlavie.com]
- 6. chemexpress.cn [chemexpress.cn]
- 7. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 8. escholarship.org [escholarship.org]
- 9. US8536171B2 - Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine - Google Patents [patents.google.com]
- 10. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,4-Dichloro-5-fluorophthalazine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic methodologies and predicted data for the structural elucidation of 1,4-Dichloro-5-fluorophthalazine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis grounded in established spectroscopic principles and data from analogous structures. It aims to serve as a comprehensive resource for the characterization of this and similar halogenated N-heterocyclic compounds.
Introduction: The Significance of this compound
Phthalazine derivatives are a well-established class of N-heterocycles with a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms, such as chlorine and fluorine, into the phthalazine scaffold can significantly modulate its physicochemical properties, metabolic stability, and target binding affinity. This compound is a key building block in medicinal chemistry, offering multiple reaction sites for further functionalization.[1] Accurate and unambiguous structural confirmation through a combination of spectroscopic techniques is a critical first step in any research and development endeavor involving this compound.
Molecular Structure and Predicted Spectroscopic Overview
A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
The structure reveals a bicyclic aromatic system with three distinct halogen substituents. The asymmetry introduced by the fluorine atom at the C5 position is expected to result in a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, will be essential for complete structural assignment.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H6, H7, and H8.
-
Chemical Shifts (δ): The protons on the fluorinated benzene ring will be influenced by the electron-withdrawing effects of the fluorine and the overall heterocyclic system. The chemical shifts are predicted to be in the range of 7.5 - 8.5 ppm.[2]
-
Splitting Patterns:
-
H8: This proton is expected to be a doublet of doublets (dd) due to coupling with H7 (ortho coupling, J ≈ 7-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).
-
H7: This proton is anticipated to be a triplet or a triplet of doublets (td) due to coupling with H6 and H8 (ortho couplings, J ≈ 7-9 Hz) and potentially a smaller coupling to the fluorine at C5.
-
H6: This proton will likely appear as a doublet of doublets (dd) due to coupling with H7 (ortho coupling, J ≈ 7-9 Hz) and H8 (meta coupling, J ≈ 2-3 Hz). It will also exhibit coupling to the adjacent fluorine atom.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals for the eight carbon atoms in the phthalazine core, due to the lack of symmetry.
-
Chemical Shifts (δ):
-
C1 and C4: The carbons bearing chlorine atoms are expected to be significantly downfield, likely in the range of 150-160 ppm. For comparison, the chlorinated carbons in 1,4-dichlorophthalazine appear at 155.03 ppm.[3]
-
C5: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz) and its chemical shift will be in the range of 155-165 ppm.
-
Aromatic Carbons: The remaining aromatic carbons will resonate between 120 and 140 ppm. The precise chemical shifts will be influenced by the positions of the halogen substituents.[4][5]
-
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position.
-
Chemical Shift (δ): The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm relative to CFCl₃.[6][7] The exact position will be influenced by the electronic environment of the phthalazine ring system.
2D NMR for Unambiguous Assignment
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Caption: Workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): Will reveal the coupling network between the aromatic protons (H6, H7, H8).
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to confirm the proton count.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire standard COSY, HSQC, and HMBC spectra. Optimize the acquisition parameters for the expected coupling constants.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Use the combination of 1D and 2D data to assign all signals and confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion peak will be a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The nominal mass of the most abundant isotopologue (C₈H₃³⁵Cl₂FN₂) is 216. The M⁺ peak will appear at m/z 216, the M+2 peak at m/z 218 (approximately 65% of M⁺), and the M+4 peak at m/z 220 (approximately 10% of M⁺).
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition. The calculated exact mass for C₈H₃³⁵Cl₂FN₂ is 215.9708.
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation through the loss of chlorine and other neutral fragments.
Caption: Predicted EI-MS fragmentation pathway.
A primary fragmentation step would be the loss of a chlorine radical to form a more stable cation.[8][9] Subsequent fragmentation could involve the loss of HCN or a second chlorine radical.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for EI, or dissolved in a suitable solvent for ESI).
-
Ionization: Utilize either Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
HRMS: For accurate mass measurement, use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=N stretching |
| 1550-1450 | Aromatic C=C stretching |
| 1250-1150 | C-F stretching |
| 800-600 | C-Cl stretching |
| 900-690 | Aromatic C-H out-of-plane bending |
Table 1: Predicted IR absorption bands for this compound.[10]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet (for solid samples) or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: Record a background spectrum and subtract it from the sample spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum
The phthalazine ring system is a chromophore that is expected to exhibit multiple absorption bands in the UV region.
-
λmax: Based on data for phthalazine and its derivatives, absorption maxima (λmax) are expected in the range of 250-350 nm, corresponding to π → π* and n → π* electronic transitions.[11][12] The exact positions and intensities of these bands will be influenced by the halogen substituents.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.
-
Blank Correction: Use the pure solvent as a blank to correct the spectrum.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion: An Integrated Approach to Structural Verification
The definitive structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While this guide provides a robust predictive framework, experimental verification is paramount. The combination of 1D and 2D NMR will elucidate the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition, and the isotopic pattern will verify the presence of two chlorine atoms. FTIR and UV-Vis spectroscopy will provide corroborating evidence for the functional groups and the conjugated electronic system, respectively. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment, which is foundational for all subsequent research and development activities.
References
- 1. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. oaji.net [oaji.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,4-Dichloro-5-fluorophthalazine: Synthesis, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-5-fluorophthalazine is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structural arrangement, featuring two reactive chlorine atoms activated by the adjacent nitrogen atoms of the phthalazine core and modulated by a fluorine substituent on the benzene ring, makes it a highly versatile intermediate for the synthesis of a diverse range of functionalized molecules. This guide provides a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, an analysis of its characteristic spectral signatures, a discussion of its chemical reactivity with a focus on nucleophilic aromatic substitution, and an exploration of its potential applications in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is an off-white solid at room temperature.[1] The core of the molecule is a phthalazine ring system, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridazine ring. The molecule is further substituted with two chlorine atoms on the pyridazine ring and a fluorine atom on the benzene ring.
The presence of the electronegative nitrogen and halogen atoms significantly influences the electronic distribution within the aromatic system. The two nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, which polarizes the C-Cl bonds and renders the carbon atoms at the 1 and 4 positions highly electrophilic. This electronic feature is the primary determinant of the molecule's characteristic reactivity.
| Property | Value | Source(s) |
| CAS Number | 23928-47-4 | [1][2][3] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [1][2] |
| Molecular Weight | 217.03 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| LogP (Predicted) | 3.08 | [2] |
Structural Representation:
Caption: 2D structure of this compound.
Synthesis Protocol
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of 5-Fluorophthalazine-1,4-dione
-
To a solution of 3-fluorophthalic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-fluorophthalazine-1,4-dione.
Part B: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 5-fluorophthalazine-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.[5]
-
Heat the mixture to reflux (approximately 105-110 °C for POCl₃) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water to remove any residual acid.
-
For purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound.
Spectroscopic Characterization (Predicted)
No publicly available spectra for this compound have been identified. However, based on the structure and known principles of NMR and mass spectrometry, the following characteristic spectral data can be predicted:
| Technique | Predicted Spectral Features |
| ¹H NMR | Three signals in the aromatic region (approx. δ 7.5-8.5 ppm). The protons will exhibit complex splitting patterns due to H-H and H-F couplings. |
| ¹³C NMR | Approximately 8 signals are expected. Two signals for the carbon atoms attached to chlorine will be in the range of δ 140-155 ppm. The carbon attached to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance is expected, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec (EI) | The molecular ion (M⁺) peak should be observed at m/z 216. The spectrum will display a characteristic isotopic pattern for a molecule with two chlorine atoms, with peaks at M⁺ (m/z 216), M⁺+2 (m/z 218), and M⁺+4 (m/z 220) in an approximate ratio of 9:6:1. |
Chemical Reactivity and Derivatization
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) . The two chlorine atoms are excellent leaving groups and are activated by the electron-withdrawing nature of the adjacent nitrogen atoms. This allows for the sequential and often regioselective replacement of the chlorine atoms with a wide variety of nucleophiles.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Regioselectivity
The presence of the fluorine atom at the 5-position influences the electrophilicity of the carbon atoms at the 1- and 4-positions, thus controlling the regioselectivity of the first nucleophilic attack. While the fluorine atom is electron-withdrawing through its inductive effect, it is electron-donating via its resonance effect. In similar systems, such as 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position.[6] A similar preference for attack at the C4 position might be expected for this compound, though this would need to be experimentally verified. The relative reactivity of the two chlorine atoms allows for the synthesis of mono-substituted or di-substituted phthalazines by controlling the stoichiometry of the nucleophile and the reaction conditions.
Representative Experimental Protocol for Nucleophilic Substitution
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF, DMSO, or acetonitrile.
-
Add the desired nucleophile (e.g., an amine, thiol, or alkoxide; 1.0-1.2 eq for mono-substitution) and a non-nucleophilic base (e.g., K₂CO₃ or triethylamine; 1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C) while monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The phthalazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[7][8] Phthalazine derivatives have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory
-
Antihypertensive
-
Antimicrobial
This compound is an ideal starting material for generating libraries of novel phthalazine derivatives for drug discovery screening. The two distinct reactive sites allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). The fluorine atom is often incorporated into drug candidates to improve metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of this compound are promising candidates for the development of new therapeutic agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is achievable through standard methods of heterocyclic chemistry, and its reactivity is dominated by predictable nucleophilic aromatic substitution reactions. The presence of two addressable chlorine atoms and a fluorine substituent makes it an attractive building block for the creation of complex molecular architectures with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and biological activity of its derivatives is warranted to fully exploit the potential of this compound.
References
- 1. This compound|CAS 23928-47-4 [rlavie.com]
- 2. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 3. parchem.com [parchem.com]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
Solubility of 1,4-Dichloro-5-fluorophthalazine in organic solvents
An In-Depth Technical Guide on the Solubility of 1,4-Dichloro-5-fluorophthalazine in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
For researchers and scientists in drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring adequate solubility. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] Poorly water-soluble drugs, a category that includes over 40% of new chemical entities, often exhibit slow absorption, leading to inadequate and variable bioavailability.[3][4] Therefore, a thorough understanding and characterization of a compound's solubility in various solvents are paramount during the early stages of pharmaceutical development.[2][5] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, a heterocyclic compound with potential applications in medicinal chemistry.
Molecular Profile of this compound
A foundational step in predicting the solubility of a compound is to understand its physicochemical properties. For this compound, the following information is pertinent:
-
Molecular Weight: 217.027 g/mol [7]
-
Appearance: Off-white solid[6]
-
Predicted LogP: 3.07570[7]
-
Predicted Boiling Point: 400.3±40.0 °C[8]
-
Predicted Density: 1.571±0.06 g/cm³[8]
The predicted LogP value of approximately 3.08 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, which indicates a preference for nonpolar environments over aqueous ones. This provides an initial hypothesis that the compound will exhibit greater solubility in organic solvents than in water.
Theoretical Framework of Solubility: "Like Dissolves Like"
The adage "like dissolves like" is a cornerstone of solubility prediction.[9][10] This principle states that substances with similar polarities are more likely to be soluble in one another. Polarity is a result of the uneven distribution of electron density within a molecule, leading to a dipole moment.
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, have significant dipole moments and can engage in hydrogen bonding. They are effective at dissolving polar solutes.
-
Nonpolar Solvents: Solvents like hexane and toluene have low dipole moments and are held together by weaker van der Waals forces. They are adept at dissolving nonpolar solutes.
-
Aprotic Polar Solvents: This class of solvents, including acetone and dimethyl sulfoxide (DMSO), possesses dipole moments but lacks the ability to donate hydrogen bonds.
Given the structure of this compound, which contains polar carbon-halogen and carbon-nitrogen bonds, it is expected to have some degree of polarity. However, the aromatic phthalazine core is inherently nonpolar. Therefore, its solubility will be a balance of these competing characteristics. It is likely to be more soluble in organic solvents than in water, with potentially higher solubility in polar aprotic solvents that can interact with its polar functionalities without the energetic cost of disrupting a strong hydrogen-bonding network.[11]
Experimental Determination of Solubility: A Step-by-Step Protocol
A systematic experimental approach is necessary to definitively determine the solubility of this compound. The shake-flask method is a widely used and reliable technique.[2]
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE) or by centrifugation followed by careful pipetting.
-
-
Quantification:
-
Accurately dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
Hypothetical Solubility Data and Interpretation
| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Interpretation |
| Hexane | Nonpolar | Low | The polarity of the C-Cl, C-F, and C-N bonds likely hinders solubility in a purely nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the phthalazine ring system, enhancing solubility compared to hexane. |
| Dichloromethane | Polar Aprotic | High | The polarity of dichloromethane is well-suited to interact with the polar functionalities of the molecule without the high energetic cost of disrupting strong solvent-solvent interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group in ethyl acetate can act as a hydrogen bond acceptor, potentially interacting with the hydrogen on the phthalazine ring (if any tautomeric forms exist) or other polar parts of the molecule. |
| Acetone | Polar Aprotic | High | Similar to dichloromethane, acetone's polarity should effectively solvate the molecule. |
| Ethanol | Polar Protic | Moderate | The energy required to break the hydrogen bonds between ethanol molecules may limit the solubility of the relatively lipophilic this compound. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, the hydrogen-bonding network of methanol may present a barrier to high solubility. |
| Water | Polar Protic | Very Low | The high lipophilicity (predicted LogP ~3.08) and lack of strong hydrogen bond donating groups on the molecule suggest poor solubility in water.[2][4] |
Visualization of Molecular Interactions
The following diagram illustrates the conceptual basis of "like dissolves like" for this compound.
Caption: Conceptual representation of the interactions between this compound and polar vs. nonpolar solvents.
Conclusion
A comprehensive understanding of the solubility of this compound in organic solvents is a critical step in its development as a potential therapeutic agent. While its physicochemical properties suggest a preference for organic solvents over aqueous media, a systematic experimental evaluation using established methods like the shake-flask technique is essential for obtaining quantitative data. This information will be invaluable for guiding formulation development, ensuring accurate dosing, and ultimately, maximizing the therapeutic potential of this compound.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. Solubility and its Importance.pptx [slideshare.net]
- 6. This compound|CAS 23928-47-4 [rlavie.com]
- 7. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 8. This compound CAS#: 23928-47-4 [m.chemicalbook.com]
- 9. chem.ws [chem.ws]
- 10. Khan Academy [khanacademy.org]
- 11. solubilityofthings.com [solubilityofthings.com]
The Strategic Reactivity of 1,4-Dichloro-5-fluorophthalazine: A Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 1,4-dichloro-5-fluorophthalazine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We will explore the electronic effects governing its reactivity, focusing on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, practical experimental protocols, and a survey of its applications.
Introduction: The Phthalazine Core in Modern Chemistry
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules.[1][2] Their unique chemical architecture has led to their widespread application in the pharmaceutical and agrochemical industries.[1] The introduction of halogen substituents, particularly chlorine and fluorine, onto the phthalazine ring system dramatically alters its electronic properties, creating a versatile platform for the synthesis of complex molecular architectures.[3][4]
1,4-Dichlorophthalazine itself is a key building block, frequently utilized in the synthesis of a variety of substituted phthalazines.[5] The further incorporation of a fluorine atom at the 5-position, yielding this compound, introduces an additional layer of complexity and opportunity. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and membrane permeability, making it a valuable element in drug design.[3][4][6] Understanding the interplay of these halogen substituents is paramount to predicting and controlling the outcome of chemical transformations.
Synthesis of this compound
The synthesis of 1,4-dichlorophthalazines typically originates from the corresponding phthalazin-1,4-diones. A common and effective method involves the chlorination of the dione precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and phosphorus trioxide (P₂O₃).[7][8] While effective, these methods can be harsh and generate significant waste.[7]
A more recent and milder approach utilizes phosphorus trichloride (PCl₃) in acetonitrile with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).[7] This method offers advantages in terms of reduced production costs, milder reaction conditions, and improved safety and environmental profiles, making it more suitable for industrial-scale production.[7] The synthesis of the 5-fluoro-substituted analog would logically follow a similar pathway, starting from the corresponding 5-fluorophthalazin-1,4-dione.
Conceptual Synthetic Workflow:
Caption: General synthesis of this compound.
The Reactivity Landscape: A Tale of Two Halogens (and a Heterocycle)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[9][10] In this molecule, the two nitrogen atoms of the phthalazine ring and the three halogen substituents significantly deplete the electron density of the aromatic system, rendering it highly electrophilic.
The core of understanding this molecule's reactivity lies in predicting the regioselectivity of nucleophilic attack. Which of the two chlorine atoms will be displaced first? The presence of the fluorine atom at the 5-position plays a crucial role in this determination.
Electronic Effects Governing Regioselectivity
The rate of an SNAr reaction is accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group.[10][11] This is because these groups can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[9][12]
In this compound:
-
The C1-Chloro Position: This position is para to the N2 nitrogen and ortho to the N3 nitrogen of the phthalazine ring. Both of these nitrogen atoms are electron-withdrawing, significantly activating the C1 position for nucleophilic attack.
-
The C4-Chloro Position: This position is ortho to the N3 nitrogen and is also influenced by the electron-withdrawing fluorine atom at the C5 position.
The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect is strongest at the adjacent C4 position, further increasing its electrophilicity. Therefore, a nuanced analysis of both inductive and resonance effects is required to predict the site of initial substitution.
Reaction Mechanism Visualization:
References
- 1. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
An In-Depth Technical Guide to the Electron-Withdrawing Effects of Fluorine in Phthalazine Derivatives
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Phthalazine, a privileged bicyclic heteroaromatic structure found in numerous therapeutic agents, provides a compelling platform for exploring the profound influence of fluorination.[1][2][3] This guide delineates the fundamental principles governing the electron-withdrawing effects of fluorine when appended to the phthalazine core. We will move beyond simple observation to explain the causal relationships between fluorine's unique electronic properties and the resultant modulation of physicochemical characteristics, chemical reactivity, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine's capabilities to optimize phthalazine-based drug candidates. We will provide not only the theoretical framework but also field-proven experimental protocols and data interpretation guides to empower rational, effective molecular design.
The Foundational Chemistry: Why Fluorine is a Transformative Element
Before examining the specific context of phthalazines, it is crucial to understand the intrinsic properties of fluorine that make it such a powerful tool in molecular design. Unlike other halogens, fluorine possesses a unique combination of characteristics:
-
Extreme Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element.[4][5] This creates a highly polarized carbon-fluorine (C-F) bond, inducing a strong, localized dipole moment and a powerful negative inductive effect (-I).
-
Small van der Waals Radius: Fluorine's atomic radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[6] This allows for the isosteric replacement of a hydrogen atom with fluorine without introducing significant steric bulk, thereby preserving binding interactions with biological targets.
-
High C-F Bond Strength: The C-F bond is the strongest single bond to carbon (~116 kcal/mol), which often imparts significant metabolic stability to molecules by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[4][7][8]
These core properties are the origin of the multifaceted effects observed when fluorine is introduced into a molecule like phthalazine. The following diagram illustrates the logical flow from these fundamental properties to their ultimate impact on drug development.
Impact on the Phthalazine Heterocyclic Core
The phthalazine scaffold consists of a benzene ring fused to a pyridazine ring. The two adjacent nitrogen atoms in the pyridazine ring are basic centers. Introducing fluorine, a potent electron-withdrawing group, fundamentally alters the electronic landscape of this entire system.
Perturbation of Electron Density and Basicity (pKa)
Fluorine's primary influence is its strong inductive (-I) effect, which withdraws electron density through the sigma bond framework. This effect is distance-dependent but can propagate effectively through the aromatic system.
-
Causality: When fluorine is substituted on the phthalazine ring system, it pulls electron density away from the rest of the molecule, including the nitrogen atoms of the pyridazine moiety. This reduction in electron density on the nitrogen lone pairs makes them less available to accept a proton.
-
Consequence: The direct consequence is a significant decrease in the basicity (a lowering of the pKa) of the phthalazine nitrogens.[9][10][11] This modulation is critical in drug design, as the ionization state of a molecule at physiological pH (7.4) governs its solubility, membrane permeability, and ability to form ionic interactions with its biological target.[12][13]
Table 1: Predicted pKa Values for Mono-Fluorinated Phthalazine Isomers Note: These are illustrative values based on established principles. Actual pKa must be determined experimentally.
| Compound | Position of Fluorine | Predicted pKa | Rationale for Change |
| Phthalazine | Unsubstituted | ~3.5 | Baseline basicity of the pyridazine nitrogens. |
| 5-Fluorophthalazine | 5 | ~2.8 | Strong inductive withdrawal from the adjacent carbocyclic ring reduces electron density on the entire heterocyclic system. |
| 6-Fluorophthalazine | 6 | ~2.9 | Similar to the 5-fluoro isomer, with the inductive effect transmitted through the aromatic system. |
| 1-Fluorophthalazine | 1 | ~2.2 | The fluorine atom is directly on the electron-deficient pyridazine ring, exerting a very strong electron-withdrawing effect on the adjacent nitrogen atoms, causing a pronounced drop in basicity. |
Enhancing Reactivity Toward Nucleophiles
The electron-withdrawing nature of fluorine makes the phthalazine ring more electron-deficient (electrophilic). This has a profound effect on its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
-
Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring, which forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14][15] Fluorine's powerful inductive effect stabilizes this negative charge, thereby lowering the activation energy of this critical step.[14][15]
-
Consequence: A fluoro-substituted phthalazine is significantly more reactive towards nucleophiles than its non-fluorinated counterpart.[16] This is somewhat counterintuitive, as the C-F bond is very strong and fluoride is typically a poor leaving group. However, in SNAr, the stabilization of the intermediate is the dominant factor, not the leaving group's ability in the non-rate-determining step.[15] This enhanced reactivity is a synthetic advantage, allowing for the facile introduction of various functional groups (amines, thiols, alkoxides) onto the phthalazine core under mild conditions.[17][18]
Experimental Protocols: Synthesis and Characterization
The principles discussed above are best illustrated through practical application. Here, we provide validated, step-by-step protocols for the synthesis and spectroscopic analysis of a fluorinated phthalazine derivative.
Protocol: Synthesis of 1-(4-methylpiperazin-1-yl)-6-fluorophthalazine
This protocol demonstrates a typical SNAr reaction, where the electron-withdrawing fluorine atom on the carbocyclic ring activates the chloro-substituent on the heterocyclic ring for displacement.
Workflow Overview
Step-by-Step Methodology:
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-chloro-6-fluorophthalazine (1.0 g, 5.48 mmol), N-methylpiperazine (0.66 g, 6.57 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (1.51 g, 10.96 mmol, 2.0 eq).
-
Solvent Addition: Add absolute ethanol (30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of ethanol. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate (EtOAc, 50 mL) and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-8% methanol in dichloromethane to afford the pure title compound as a pale yellow solid.
-
Confirmation: The structure must be confirmed by spectroscopic methods as described in the following protocol.
Protocol: Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for structural confirmation. Fluorine provides a unique and powerful analytical handle via ¹⁹F NMR.[19]
Instrumentation & Sample Preparation:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample: Dissolve ~10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[20]
Data Acquisition & Interpretation:
-
¹H NMR: Acquire a standard proton spectrum.
-
Expected Signals: Look for aromatic protons in the 7.5-8.5 ppm range, noting the splitting patterns (coupling constants) which will be affected by the fluorine atom (H-F coupling). Signals for the N-methylpiperazine moiety will appear in the aliphatic region (~2.4-3.5 ppm).
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Signals: The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically very large (240-260 Hz). Carbons two or three bonds away will show smaller couplings.
-
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a crucial experiment for confirming the presence and electronic environment of the fluorine atom.[19]
-
Expected Signal: A single peak is expected for the single fluorine atom. Its chemical shift provides information about the electron density at that position. For a fluoro-aromatic system like this, a shift in the range of -110 to -120 ppm (relative to CFCl₃) is typical.
-
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to confirm the molecular weight.
-
Expected m/z: The exact mass should correspond to the molecular formula C₁₃H₁₅FN₄. Look for the [M+H]⁺ ion peak.
-
Table 2: Representative Spectroscopic Data for 1-(4-methylpiperazin-1-yl)-6-fluorophthalazine
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Complex multiplets with JH-F couplings (2-10 Hz) | The fluorine atom couples to nearby protons, complicating the splitting patterns. |
| ¹³C NMR | C6 Carbon | Doublet, JC-F ≈ 250 Hz | Direct one-bond coupling to fluorine results in a large, characteristic splitting. |
| ¹⁹F NMR | Chemical Shift | Singlet, ~ -115 ppm | Confirms the presence of a single fluorine in a specific electronic environment. |
| HRMS | [M+H]⁺ | m/z = 247.1354 | Confirms the elemental composition and molecular weight of the final product. |
Conclusion and Outlook for Drug Development
The electron-withdrawing effects of fluorine provide a rational and powerful strategy for fine-tuning the properties of phthalazine-based drug candidates. By leveraging its strong inductive effect, medicinal chemists can predictably modulate the pKa to optimize solubility and target engagement, enhance chemical reactivity to facilitate synthesis, and block metabolic soft spots to improve pharmacokinetic profiles.[4][21] The self-validating workflows of synthesis followed by rigorous spectroscopic confirmation, particularly utilizing the unambiguous signal from ¹⁹F NMR, ensure a high degree of confidence in molecular design and execution. As the quest for more selective and effective therapeutics continues, the judicious application of fluorine chemistry to privileged scaffolds like phthalazine will undoubtedly remain a critical and enabling technology in the drug discovery arsenal.
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The Strategic Intermediate: A Technical Guide to 1,4-Dichloro-5-fluorophthalazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalazine Scaffold and the Rise of Halogenated Intermediates
The phthalazine core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties.[1] In the pursuit of novel and more effective drug candidates, the functionalization of the phthalazine ring system is of paramount importance. Halogenated phthalazines, particularly those with chlorine atoms at the 1 and 4 positions, have emerged as highly versatile chemical intermediates. These reactive handles allow for the strategic introduction of various substituents through well-established synthetic methodologies. A notable example is 1,4-dichlorophthalazine, a key building block in the synthesis of the PARP inhibitor Olaparib.[2][3] This guide focuses on a fluorinated analog, 1,4-dichloro-5-fluorophthalazine, exploring its potential as a strategic intermediate for the next generation of pharmaceuticals.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from available sources and chemical principles.
| Property | Value | Source |
| CAS Number | 23928-47-4 | [4][5] |
| Molecular Formula | C₈H₃Cl₂FN₂ | [5] |
| Molecular Weight | 217.03 g/mol | [5] |
| Appearance | Off-white solid | |
| Storage | 2-8°C, sealed in a dry environment | [5] |
The introduction of a fluorine atom is expected to modulate the molecule's electronic properties, solubility, and metabolic stability in its downstream derivatives, a common strategy in modern drug design.
Proposed Synthesis of this compound
A plausible synthetic route to this compound, based on established methods for analogous compounds, would likely commence with a fluorinated phthalic acid derivative, proceeding through a phthalazin-1,4-dione intermediate. The final step would involve a chlorination reaction.
Caption: Proposed synthetic pathway for this compound.
This approach mirrors the general workflow for producing 1,4-disubstituted phthalazines, where a phthalazinone precursor is halogenated to create a reactive intermediate.[6]
Core Reactivity: A Versatile Scaffold for Nucleophilic Substitution
The chemical utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring, coupled with the inductive effect of the two chlorine atoms, renders the C1 and C4 positions highly electrophilic and thus prone to attack by nucleophiles.
The presence of the fluorine atom at the C5 position is anticipated to influence the regioselectivity of these reactions. Due to its strong electron-withdrawing inductive effect, the fluorine atom will likely decrease the electron density at the adjacent C4 position, making it the more electrophilic and, therefore, the more reactive site for initial nucleophilic attack.
Caption: General reaction pathway for nucleophilic substitution.
Common classes of nucleophiles that can be employed in these reactions include:
-
Amines (R-NH₂): Leading to the formation of aminophthalazines.
-
Alcohols (R-OH) and Phenols (Ar-OH): Resulting in the synthesis of alkoxy- and aryloxyphthalazines.
-
Thiols (R-SH) and Thiophenols (Ar-SH): Yielding thioether-substituted phthalazines.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the chloro-substituents on the phthalazine ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building molecular complexity. Key examples include:
-
Suzuki Coupling: Reaction with boronic acids or their esters (R-B(OR)₂) to introduce alkyl, aryl, or heteroaryl groups.
-
Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds with a wide range of amine coupling partners.
Hypothetical Experimental Protocol: A General Guideline for Nucleophilic Substitution
The following is a generalized, hypothetical protocol for the monosubstitution of this compound with an amine nucleophile. This should be adapted and optimized for specific substrates and conditions.
Objective: To synthesize a 4-amino-1-chloro-5-fluorophthalazine derivative.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
A suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA) (1.2 eq)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the amine nucleophile to the stirred solution.
-
Slowly add the base (DIEA) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30-60 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the desired 4-amino-1-chloro-5-fluorophthalazine.
Potential Applications in Drug Discovery: Targeting PARP Inhibition
The structural similarity of this compound to the core of Olaparib strongly suggests its potential as a key intermediate in the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP inhibitors are a targeted cancer therapy, particularly effective in tumors with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[7]
The incorporation of a fluorine atom into the phthalazine scaffold could offer several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, potentially increasing the drug's half-life.
-
Improved Pharmacokinetics: Fluorine substitution can modulate lipophilicity and cell membrane permeability, which can lead to better oral bioavailability.
-
Altered Binding Affinity: The electronic effects of fluorine can influence the pKa of nearby functional groups, potentially leading to stronger and more selective binding to the target enzyme.
By utilizing this compound, medicinal chemists can design and synthesize new series of fluorinated phthalazinone-based PARP inhibitors, potentially leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles.[3]
Conclusion
This compound is a promising, albeit currently under-documented, chemical intermediate with significant potential in medicinal chemistry. Its reactive dichlorinated phthalazine core, modulated by a strategically placed fluorine atom, makes it an ideal scaffold for the synthesis of complex, biologically active molecules. Through well-understood reaction mechanisms such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, this intermediate opens the door to novel, fluorinated analogs of established drug classes, most notably PARP inhibitors. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and application of such strategic intermediates will be crucial for the advancement of drug discovery.
References
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- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Fluorinated Phthalazines: A Technical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of fluorinated phthalazines, a class of compounds that has demonstrated significant therapeutic potential. From their synthetic origins to their evolution as key pharmacophores in oncology and beyond, we will dissect the causal relationships behind experimental designs, provide detailed methodological insights, and present a forward-looking perspective on this important chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated phthalazines in their own discovery programs.
Introduction: The Phthalazine Scaffold and the Fluorine Advantage
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a versatile template for the design of biologically active molecules. Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[3][4]
The introduction of fluorine into drug candidates can profoundly and beneficially alter their physicochemical and pharmacokinetic properties.[5][6] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[7][8] It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its transformative impact on drug design.[6][9] This guide delves into the synergistic combination of the phthalazine scaffold with the powerful influence of fluorine, tracing the historical development and key discoveries in this specialized area of medicinal chemistry.
Early Explorations and Synthetic Milestones
The precise origin of the very first synthesis of a fluorinated phthalazine is not prominently documented in readily available literature, suggesting it may have arisen from broader explorations in organofluorine chemistry. The intensive development of fluorinated heterocyclic chemistry began in earnest after World War II, creating the foundational knowledge for such discoveries.[10]
A significant landmark in the history of medicinally relevant fluorinated phthalazines is the synthesis of Azelastine in 1971.[2] This phthalazinone derivative, which features a 4-chlorobenzyl group, is a potent second-generation antihistamine and mast cell stabilizer.[2][5] Its development and eventual approval for allergic rhinitis and conjunctivitis underscored the therapeutic potential of this chemical class.[2][5]
The synthesis of fluorinated phthalazines relies heavily on the availability of fluorinated precursors. Key starting materials include fluorinated phthalic acids and their corresponding anhydrides.[1][4] The general synthetic strategies to access the phthalazine core often involve the condensation of these precursors with hydrazine or its derivatives.[8][11]
General Synthetic Workflow: From Fluorinated Precursors to the Phthalazine Core
The construction of the fluorinated phthalazine scaffold typically begins with a fluorinated benzene derivative, which is then elaborated to a fluorinated phthalic acid or anhydride. This precursor is then cyclized with a hydrazine derivative to form the phthalazinone ring system. Subsequent modifications can be made to introduce further diversity.
Caption: Generalized synthetic pathway to fluorinated phthalazines.
The Rise of Fluorinated Phthalazinones in Oncology
In recent decades, fluorinated phthalazinones have gained significant attention as potent inhibitors of key enzymes implicated in cancer progression, most notably Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
PARP Inhibitors: A New Paradigm in Cancer Therapy
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. The phthalazinone scaffold is a key pharmacophore in several approved and investigational PARP inhibitors. The strategic incorporation of fluorine into these molecules has been explored to enhance their potency and pharmacokinetic profiles.
For instance, in the development of novel phthalazinone-based PARP-1 inhibitors, derivatives featuring a fluorine substituent on a terminal phenyl ring have demonstrated potent enzymatic inhibition.[6][9] The rationale behind this substitution often lies in the ability of fluorine to form favorable interactions within the enzyme's active site and to block potential sites of metabolism, thereby increasing the drug's half-life.
| Compound Type | Target | Key Structural Feature | IC50 (nM) | Reference |
| Phthalazinone Derivative | PARP-1 | Phenyl substituent | 139 (Olaparib) | [7] |
| Fluorinated Phthalazinone | PARP-1 | Fluoro phenyl substituent | 97 | [7] |
| Phthalazinone Derivative | PARP-1 | Dithiocarbamate fragment | <0.2 | [12] |
| Fluorinated Benzoic Acid Derivative | PARP-1/HDAC-1 | 2-fluoro substituent | 4.2 (PARP-1) | [13] |
Table 1: Comparative inhibitory activities of fluorinated and non-fluorinated phthalazinone-based PARP inhibitors.
VEGFR-2 Inhibitors: Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a primary mediator of this process, making it an attractive target for anticancer therapies. Several small-molecule inhibitors of VEGFR-2 are based on the phthalazine scaffold.
Studies have shown that the introduction of fluorine-containing moieties, such as a 4-chloro-3-trifluoromethylphenyl group, can significantly enhance the anti-proliferative activity of phthalazine-based VEGFR-2 inhibitors.[14] This substitution pattern mimics that of the multi-kinase inhibitor Sorafenib, and the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, potentially leading to improved binding affinity.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of the synthesis of fluorinated phthalazines, this section outlines a representative experimental protocol for the preparation of a key intermediate and a final product. These protocols are based on established literature procedures and are intended for instructional purposes.
Synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
This compound is a key intermediate in the synthesis of Azelastine.
Step 1: Preparation of (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
-
This step is typically achieved through the condensation of phthalic anhydride and 4-chlorophenylacetic acid.
Step 2: Synthesis of 4-(4-Chlorobenzyl)-1-(2H)-phthalazinone [2]
-
Suspend (E)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in ethanol.
-
Heat the suspension to reflux (approximately 85°C).
-
Slowly add a solution of hydrazine hydrate in ethanol over a period of one hour.
-
Maintain the reaction at reflux for 14 hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature and quench with acetone.
-
Stir the resulting suspension for at least one hour, then cool to approximately 2°C.
-
Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: Synthesis of a key Azelastine intermediate.
Representative Synthesis of a Fluorinated Phthalazinone PARP Inhibitor
This protocol is a generalized representation based on synthetic strategies reported in the literature.[6]
Step 1: Synthesis of the Fluorinated Phthalazinone Core
-
React 4-fluorophthalic anhydride with hydrazine hydrate in a suitable solvent (e.g., ethanol, acetic acid) under reflux to form the fluorinated phthalazinone core.
Step 2: Functionalization of the Phthalazinone Core
-
The fluorinated phthalazinone can be further modified, for example, by N-alkylation or by introducing substituents at other positions through various cross-coupling reactions to build the final inhibitor structure.
Future Perspectives and Conclusion
The journey of fluorinated phthalazines from their initial synthesis to their current status as promising therapeutic agents is a compelling example of the power of strategic drug design. The unique properties conferred by the fluorine atom have unlocked new possibilities for modulating the biological activity and pharmacokinetic profiles of the versatile phthalazine scaffold.
Looking ahead, the field is poised for further innovation. The development of novel and more efficient methods for the regioselective fluorination of heterocyclic systems will undoubtedly accelerate the discovery of new fluorinated phthalazine drug candidates.[15][16] Furthermore, the exploration of these compounds for a wider range of therapeutic targets beyond oncology is a promising avenue for future research.
References
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- 2. 4-(4-Chloro-benzyl)-2H-phthalazin-1-one | 53242-88-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 7. CN101987844B - Method for synthesizing 4-(4-chlorobenzyl)-2-(hexahydro-1-methyl-1H-diazepoxide-4-radical)-1-(2H)-phthalizine hydrochloride - Google Patents [patents.google.com]
- 8. KR100426534B1 - An improved synthetic method of azelastine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
- 11. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. tandfonline.com [tandfonline.com]
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- 16. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,4-Dichloro-5-fluorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dichloro-5-fluorophthalazine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the reactive chloro groups at the 1 and 4 positions, combined with the electronic influence of the fluorine atom on the phthalazine core, makes it a versatile precursor for the synthesis of a wide range of functionalized derivatives with potential applications in drug discovery and organic electronics. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from 4-fluorophthalic acid. The procedure is designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors. Phthalazine derivatives have been widely explored for their diverse biological activities, including their roles as anticonvulsants, and in cardiotonic and vasorelaxant therapies[1][2].
The synthetic strategy involves an initial condensation of 4-fluorophthalic acid with hydrazine to form the key intermediate, 5-fluorophthalhydrazide (also known as 6-fluoro-2,3-dihydrophthalazine-1,4-dione). This intermediate is subsequently chlorinated to yield the desired this compound. This approach is a well-established method for the synthesis of 1,4-dichlorophthalazines from their corresponding phthalic acid precursors[3][4].
Reaction Scheme
The overall two-step synthesis is depicted below:
Step 1: Synthesis of 5-Fluorophthalhydrazide
4-Fluorophthalic Acid reacts with Hydrazine Hydrate to yield 5-Fluorophthalhydrazide.
Step 2: Synthesis of this compound
5-Fluorophthalhydrazide is chlorinated using Phosphorus Oxychloride to yield this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Fluorophthalhydrazide
Rationale: This step involves a nucleophilic acyl substitution reaction followed by intramolecular cyclization. Hydrazine, a potent binucleophile, attacks the carbonyl carbons of 4-fluorophthalic acid. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent precipitation of the product upon cooling. The formation of the stable six-membered dihydropyridazinedione ring is the thermodynamic driving force for this reaction.
Materials:
-
4-Fluorophthalic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophthalic acid (1.0 eq).
-
Add absolute ethanol to the flask to create a slurry.
-
Slowly add hydrazine hydrate (2.4 eq) to the stirred slurry.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to obtain 5-fluorophthalhydrazide.
Part 2: Synthesis of this compound
Rationale: This step is a dehydroxylative chlorination. The 5-fluorophthalhydrazide exists in a tautomeric equilibrium with its diol form, 1,4-dihydroxy-5-fluorophthalazine. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that converts the hydroxyl groups into chloro groups. The reaction is typically performed using excess POCl₃ which also acts as the solvent. The reaction mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Materials:
-
5-Fluorophthalhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
Procedure:
-
In a fume hood, carefully add 5-fluorophthalhydrazide (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Add phosphorus oxychloride (10-15 eq) to the flask.
-
Slowly heat the mixture to 110 °C and maintain this temperature for 1-2 hours, with stirring[3]. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a significant amount of crushed ice and water.
-
Under vigorous stirring, slowly and cautiously pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic and will generate HCl fumes, so it must be performed in a well-ventilated fume hood.
-
Continue stirring the mixture for 10-15 minutes to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.
Quantitative Data Summary
| Parameter | Step 1: 5-Fluorophthalhydrazide Synthesis | Step 2: this compound Synthesis |
| Key Reagents | 4-Fluorophthalic Acid, Hydrazine Hydrate | 5-Fluorophthalhydrazide, Phosphorus Oxychloride |
| Solvent | Ethanol | Phosphorus Oxychloride (excess) |
| Reaction Temperature | Reflux | 110 °C |
| Reaction Time | 6 hours | 1-2 hours |
| Typical Yield | > 90% | ~90%[3] |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the position of the fluorine atom.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety and Handling Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with care and avoid inhalation and skin contact.
-
The quenching of the chlorination reaction is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling and ventilation.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from 4-fluorophthalic acid. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably produce this valuable building block for their synthetic chemistry programs. The versatility of the chloro substituents allows for further derivatization through nucleophilic substitution and cross-coupling reactions, opening avenues for the discovery of novel compounds with significant biological or material properties[4].
References
Protocol for the Dichlorination of 5-Fluorophthalazinone to 1,4-Dichloro-5-fluorophthalazine
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1,4-dichloro-5-fluorophthalazine, a key intermediate in the development of novel therapeutics. The procedure details the deoxychlorination of 5-fluoro-2,3-dihydrophthalazine-1,4-dione (5-fluorophthalazinone) using phosphorus oxychloride (POCl₃). We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, outline critical safety protocols for handling hazardous reagents, and provide guidance on product purification and characterization. This guide is designed for researchers in medicinal chemistry and process development, offering a robust and reproducible framework for obtaining this valuable synthetic building block.
Introduction and Scientific Background
Phthalazine derivatives are a class of nitrogen-containing heterocycles that are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, cardiotonic, and anticancer properties[1]. The conversion of phthalazinones to their corresponding 1,4-dichloro derivatives is a pivotal transformation, as the chlorine atoms serve as versatile leaving groups for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse compound libraries.
The core of this protocol is a deoxychlorination reaction, where the keto-groups of the 5-fluorophthalazinone tautomer are converted into chloro-groups. Phosphorus oxychloride (POCl₃) is an exceptionally effective reagent for this transformation, acting as both a chlorinating agent and, when used in excess, the reaction solvent[2][3]. While other reagents like phosphorus pentachloride (PCl₅) can be used, POCl₃ is often preferred for its efficacy and operational simplicity in converting heteroaromatic ketones to chlorides[2][4].
Mechanistic Rationale
The reaction proceeds in two distinct stages, which can be conceptually understood as follows[5]:
-
O-Phosphorylation: The reaction initiates with the nucleophilic attack of the carbonyl oxygen (from the enol tautomer of the phthalazinone) on the electrophilic phosphorus atom of POCl₃. This forms an O-phosphorylated intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Substitution: A chloride ion (Cl⁻), present in the POCl₃ medium, then acts as a nucleophile, attacking the carbon atom and displacing the bulky dichlorophosphate group.
This two-step sequence occurs at both positions (C1 and C4) of the phthalazinone ring to yield the final this compound product. The process is driven by the formation of the stable phosphorus-oxygen bond in the phosphate byproduct.
Safety First: Handling Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive chemical. Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: All manipulations involving POCl₃ must be performed inside a certified chemical fume hood with proper airflow. Ensure that a safety shower and eyewash station are immediately accessible[6][7].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield[7].
-
Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves. Standard nitrile gloves are not suitable ; neoprene or Teflon gloves are recommended. Wear two pairs of gloves and change them immediately upon contamination[6].
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a full-facepiece respirator with an appropriate cartridge is required[8].
-
-
Emergency Procedures:
-
Inhalation: Immediately move the affected person to fresh air and seek urgent medical attention. If breathing is difficult, provide oxygen[7][9].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, then seek immediate medical attention[8].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite. Do not use combustible materials. For large spills, evacuate the area and contact emergency services.
-
-
Quenching: The quenching of POCl₃ is extremely exothermic and releases toxic HCl gas. Never add water directly to POCl₃. The reaction mixture must be added slowly and cautiously to a large volume of ice/water[3].
Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |
| 5-Fluorophthalazinone | ≥97% Purity | Commercial | 1.80 g (10.0 mmol) | 1.0 |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Sigma-Aldrich | 20 mL (~218 mmol) | ~21.8 |
| N,N-Dimethylaniline (optional catalyst) | Reagent Grade, ≥99% | Acros Organics | 0.24 g (2.0 mmol) | 0.2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | ~200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | - | - | ~150 mL | - |
| Brine (Saturated NaCl Soln.) | - | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | As needed | - |
| Crushed Ice | - | - | ~300 g | - |
Reaction Workflow Diagram
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. my.airliquide.com [my.airliquide.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lobachemie.com [lobachemie.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,4-Dichloro-5-fluorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including but not limited to cardiotonic, vasorelaxant, anticonvulsant, and anti-inflammatory properties, make them attractive scaffolds for drug discovery programs.[1][2][3] The introduction of a fluorine atom into the phthalazine core can further modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.
This document provides a comprehensive technical guide to nucleophilic aromatic substitution (SNAr) reactions on 1,4-dichloro-5-fluorophthalazine, a versatile building block for the synthesis of novel, highly functionalized phthalazine derivatives. As a Senior Application Scientist, this guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Reaction on this compound
The SNAr reaction is a cornerstone of heterocyclic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The electron-deficient nature of the phthalazine ring, owing to the presence of two electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack, a prerequisite for the SNAr mechanism.
The presence of a fluorine atom at the 5-position and two chlorine atoms at the 1- and 4-positions of the phthalazine ring introduces a fascinating element of regioselectivity. The highly electronegative fluorine atom is known to activate the ring towards nucleophilic attack through its strong inductive electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer intermediate.[5]
The Question of Regioselectivity
A critical consideration in the nucleophilic substitution of this compound is the regioselectivity of the reaction. Which of the two chlorine atoms, at the C1 or C4 position, is more reactive towards an incoming nucleophile? The fluorine atom is positioned ortho to the C4-chloro substituent and meta to the C1-chloro substituent.
Generally, in SNAr reactions, an electron-withdrawing group exerts a stronger activating effect when it is ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. A meta substituent primarily offers inductive stabilization. While the fluorine atom has a strong inductive effect, its influence on the relative reactivity of the C1 and C4 positions is not definitively established in the literature for this specific molecule.
Computational studies on similar heterocyclic systems, such as dichloropyrimidines, have shown that the regioselectivity of SNAr reactions can be highly sensitive to the electronic and steric effects of other ring substituents.[6] Therefore, predicting the regioselectivity for this compound requires careful consideration. Frontier Molecular Orbital (FMO) theory suggests that the nucleophile will preferentially attack the carbon atom with the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient. Without specific computational data for this molecule, experimental verification of the product structure is paramount.
Visualizing the Reaction Pathway
Caption: General mechanism for the nucleophilic substitution on this compound, illustrating the formation of two possible regioisomeric products.
Experimental Protocols: A Guideline for Synthesis
The following protocols provide a general framework for performing nucleophilic substitution reactions on this compound. It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the specific nucleophile used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Handle with care in a fume hood. |
| Nucleophile (e.g., amine, alcohol, thiol) | Reagent Grade | Various | Ensure dryness of the nucleophile and solvent. |
| Base (e.g., K₂CO₃, NaH, Et₃N) | Anhydrous | Various | Choice of base depends on the pKa of the nucleophile. |
| Solvent (e.g., DMF, DMSO, CH₃CN) | Anhydrous | Various | Use of anhydrous solvents is critical to prevent side reactions. |
Protocol 1: General Procedure for Amination Reactions
This protocol describes the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Solvent and Base: Add anhydrous solvent (e.g., DMF or CH₃CN) to dissolve the starting material. Add a suitable base (e.g., K₂CO₃, 2.0 eq. or Et₃N, 2.0 eq.).
-
Nucleophile Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation and Thiolation Reactions
This protocol is suitable for the reaction with alcohols or thiols.
-
Nucleophile Preparation: In a separate flame-dried flask, prepare the corresponding alkoxide or thiolate by reacting the alcohol or thiol (1.1 eq.) with a strong base (e.g., NaH, 1.1 eq.) in an anhydrous solvent (e.g., THF or DMF) at 0 °C.
-
Reaction Setup: In another flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous solvent.
-
Nucleophile Addition: Slowly add the freshly prepared alkoxide or thiolate solution to the solution of the starting material at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
Structural Elucidation and Regioselectivity Determination
Given the ambiguity in regioselectivity, the structural characterization of the monosubstituted product is of utmost importance. High-resolution mass spectrometry (HRMS) and elemental analysis can confirm the molecular formula, while a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques is essential for unambiguous structural assignment.
-
¹H NMR: The proton chemical shifts and coupling constants will provide initial clues about the substitution pattern.
-
¹³C NMR: The number of signals and their chemical shifts will indicate the symmetry of the molecule.
-
¹⁹F NMR: The fluorine signal will be sensitive to the substitution at the adjacent C4 position.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is crucial for establishing long-range correlations between protons and carbons. For instance, correlations between the protons of the substituent and the carbons of the phthalazine ring can definitively identify the point of attachment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space correlations between protons. For example, a NOE between a proton on the substituent and a proton on the phthalazine ring can help determine the regiochemistry.
Workflow for Synthesis and Characterization
Caption: A streamlined workflow for the synthesis and unambiguous structural determination of monosubstituted 5-fluorophthalazine derivatives.
Conclusion and Future Outlook
The nucleophilic aromatic substitution on this compound presents a promising avenue for the synthesis of novel and potentially bioactive molecules. While the protocols provided herein offer a solid foundation for initiating these studies, the question of regioselectivity remains a key area for investigation. We strongly recommend that researchers undertaking this chemistry perform rigorous structural elucidation of their products.
Future work in this area could involve a systematic study of the factors influencing regioselectivity, including the nature of the nucleophile, solvent polarity, and reaction temperature. Furthermore, computational studies to determine the LUMO coefficients and partial charges on the C1 and C4 carbons of this compound would provide invaluable predictive power for these reactions. Such studies would significantly accelerate the development of new synthetic methodologies and the discovery of novel phthalazine-based compounds with important applications in medicine and materials science.
References
Application Notes and Protocols: The Strategic Use of 1,4-Dichloro-5-fluorophthalazine in the Synthesis of Advanced PARP Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the application of 1,4-dichloro-5-fluorophthalazine as a key starting material in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its use, focusing on the strategic incorporation of a fluorine atom to enhance pharmacological properties. This guide will provide detailed synthetic protocols, mechanistic insights, and characterization data to support researchers in the development of next-generation PARP inhibitors for targeted cancer therapy.
Introduction: The Evolving Landscape of PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1] PARP1, in particular, is a key player in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cancer cell death. This concept, known as synthetic lethality, has led to the successful development and approval of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, for the treatment of various cancers.
The core chemical scaffold of many successful PARP inhibitors is the phthalazinone ring system.[3] This structure mimics the nicotinamide portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP.[4] The continuous effort to improve the efficacy, selectivity, and pharmacokinetic profiles of these inhibitors has led to the exploration of various substituted phthalazinone derivatives. One such strategic modification is the introduction of a fluorine atom onto the phthalazinone core. This guide focuses on the utility of a specific fluorinated starting material, this compound, in the synthesis of these advanced PARP inhibitors.
The Rationale for Fluorination: Enhancing Drug-like Properties
The incorporation of fluorine into pharmaceutical compounds is a well-established strategy to enhance a molecule's therapeutic potential. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, binding affinity, and membrane permeability.[5]
In the context of PARP inhibitors, the introduction of a fluorine atom at the 5-position of the phthalazinone ring, as seen in the potent PARP inhibitor Talazoparib, can offer several advantages:[1][4]
-
Enhanced Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the phthalazinone ring, potentially leading to more favorable interactions with amino acid residues in the PARP active site.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.
-
Increased Potency: The combination of enhanced binding and improved metabolic stability can result in a more potent inhibitor, allowing for lower therapeutic doses and potentially reducing off-target effects.
-
Modulation of Selectivity: Strategic fluorination can influence the inhibitor's selectivity for different PARP isoforms (e.g., PARP-1 vs. PARP-2). While many current inhibitors target both, selective inhibition of PARP-1 is an area of active research to potentially reduce hematological toxicities associated with PARP-2 inhibition.[6][7]
Synthetic Pathways Utilizing this compound
The primary advantage of using this compound as a starting material is the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is more susceptible to nucleophilic substitution than the chlorine at the 1-position. This allows for a stepwise and controlled synthesis of the desired PARP inhibitor scaffold.
The general synthetic workflow can be visualized as a two-step nucleophilic substitution process, followed by further functionalization.
Caption: General synthetic workflow for PARP inhibitors.
Proposed Synthesis of a Fluorinated Olaparib Analog
The following protocol outlines a proposed synthetic route to a 5-fluoro analog of Olaparib, starting from this compound. This protocol is based on established methodologies for the synthesis of phthalazinone-based PARP inhibitors.[8][9]
Workflow Diagram:
Caption: Synthetic workflow for a 5-fluoro-Olaparib analog.
Protocol 1: Synthesis of 1-Chloro-4-(4-fluorobenzyl)-5-fluorophthalazin-4(3H)-one (Intermediate 1)
This step involves the selective nucleophilic substitution of the more reactive chlorine at the 4-position of the phthalazine core.
-
Materials:
-
This compound
-
4-Fluorobenzylamine
-
Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluorobenzylamine (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-chloro-4-(4-fluorobenzyl)-5-fluorophthalazin-4(3H)-one as a solid.
-
Protocol 2: Synthesis of the Final 5-Fluoro-Olaparib Analog
This part of the synthesis involves the introduction of the piperazine moiety and the final acylation step.
-
Materials:
-
1-Chloro-4-(4-fluorobenzyl)-5-fluorophthalazin-4(3H)-one (Intermediate 1)
-
Boc-piperazine
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cyclopropanecarbonyl chloride
-
Pyridine
-
-
Procedure:
-
Piperazine Substitution: To a solution of Intermediate 1 (1.0 eq) in anhydrous ACN, add Boc-piperazine (1.2 eq) and K2CO3 (2.0 eq).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the Boc-protected piperazine intermediate.
-
Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add TFA (5.0 eq). Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the deprotected piperazine intermediate.
-
Amide Coupling: Dissolve the deprotected intermediate in DCM and cool to 0 °C. Add pyridine (1.5 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization and Data
The structural confirmation of the synthesized intermediates and the final product is crucial. The following table summarizes the expected characterization data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| This compound | C₈H₃Cl₂FN₂ | 217.03 | Aromatic protons | Aromatic and halogenated carbons |
| Intermediate 1 | C₁₅H₉ClF₂N₂O | 322.70 | Aromatic protons, benzylic CH₂ | Aromatic, benzylic, and carbonyl carbons |
| 5-Fluoro-Olaparib Analog | C₂₄H₂₃F₂N₅O₂ | 467.47 | Aromatic, benzylic, piperazine, and cyclopropyl protons | Aromatic, benzylic, piperazine, cyclopropyl, and carbonyl carbons |
Note: Specific chemical shifts will depend on the solvent used for NMR analysis. Researchers should perform full spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm the identity and purity of their synthesized compounds.
Mechanism of Action: PARP Trapping
Modern PARP inhibitors, including those with a phthalazinone core, exert their anticancer effects not only by inhibiting the catalytic activity of PARP but also by "trapping" the PARP enzyme on the DNA at the site of damage.[10] This PARP-DNA complex is a cytotoxic lesion that stalls replication forks, leading to double-strand breaks. In cancer cells with deficient homologous recombination (like BRCA-mutated cells), these double-strand breaks cannot be repaired, leading to cell death.
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA. The structural features of the inhibitor, including the presence and position of substituents like fluorine, can significantly influence this trapping efficiency.[10]
Conclusion and Future Directions
This compound is a valuable and strategic starting material for the synthesis of advanced PARP inhibitors. The ability to selectively functionalize the phthalazinone core allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The incorporation of fluorine at the 5-position is a key strategy to enhance the potency and pharmacokinetic properties of these inhibitors.
Future research in this area will likely focus on:
-
Developing more selective PARP-1 inhibitors to improve the therapeutic window and reduce side effects.
-
Exploring the synergistic effects of these novel PARP inhibitors with other anticancer agents.
-
Investigating the role of other halogen substitutions on the phthalazinone core.
The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space of fluorinated phthalazinone-based PARP inhibitors and to contribute to the development of more effective cancer therapies.
References
- 1. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | molsyns.com [molsyns.com]
Application Note & Protocols: Regioselective Synthesis of Aminophthalazines from 1,4-Dichloro-5-fluorophthalazine
Abstract
The phthalazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, recognized for its role in anticancer, anti-inflammatory, and cardiotonic agents.[1][2] This application note provides a comprehensive guide for the synthesis of mono- and di-substituted aminophthalazines via Nucleophilic Aromatic Substitution (SNAr) on 1,4-dichloro-5-fluorophthalazine. We delve into the mechanistic principles governing the regioselectivity of this transformation, offering detailed, field-proven protocols for researchers in medicinal chemistry and drug development. The methodologies are designed to be self-validating, with explanations for critical experimental choices and robust characterization guidelines.
Introduction: The Significance of the Phthalazine Core
Phthalazine and its derivatives are a cornerstone in modern medicinal chemistry. Their rigid, planar structure and hydrogen bonding capabilities make them ideal for interacting with biological targets. Aminophthalazines, in particular, have been evaluated for their potent inhibitory activity against various enzymes, including phosphodiesterases (PDEs) and kinases, which are critical in oncology and neurodegenerative disease research.[1][3] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies.
1,4-Dichlorophthalazine serves as a versatile precursor for creating 1,4-disubstituted analogs.[4][5] The introduction of a fluorine atom at the 5-position, yielding this compound, introduces an additional electronic and steric element that modulates both the reactivity and the pharmacological profile of the resulting derivatives. This guide focuses specifically on the controlled amination of this fluorinated scaffold.
Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of aminophthalazines from their chlorinated precursors proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich aromatics, SNAr occurs on electron-deficient rings and involves the addition of a nucleophile followed by the elimination of a leaving group.[6]
The key steps are:
-
Nucleophilic Attack: An amine (nucleophile) attacks one of the electron-poor carbons bearing a chlorine atom. This is typically the rate-determining step.[7]
-
Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is paramount to the reaction's success.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
Electron-withdrawing groups (EWGs) ortho or para to the leaving group accelerate the reaction by stabilizing the negative charge of the Meisenheimer intermediate.[6] In the phthalazine ring, the heterocyclic nitrogen atoms act as powerful EWGs, making the C1 and C4 positions highly activated towards nucleophilic attack.
Figure 1: General workflow for the SNAr mechanism on the phthalazine core.
The Critical Question of Regioselectivity
With two chlorine atoms at the C1 and C4 positions, the primary challenge is achieving regioselective substitution. The electronic environment of the this compound core dictates which chlorine is more susceptible to attack.
-
Influence of Heterocyclic Nitrogens: The nitrogen at position 2 (N2) exerts a strong electron-withdrawing effect on the adjacent C1 position. Similarly, the N3 nitrogen deactivates the C4 position.
-
Influence of the C5-Fluoro Group: The fluorine atom at C5 is a strong inductively withdrawing group. Its effect is felt more strongly at the closer C4 position, further increasing its electrophilicity compared to the C1 position.
Therefore, nucleophilic attack is predicted to occur preferentially at the C4 position . This regioselectivity is a key consideration in the synthesis of specifically substituted aminophthalazines.[9]
Figure 2: Favored nucleophilic attack at the C4 position due to electronic effects.
Synthetic Protocols
The following protocols provide step-by-step methodologies for the selective synthesis of aminophthalazines. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-Amino-4-chloro-5-fluorophthalazine (Monosubstitution)
This protocol is optimized for the selective replacement of a single chlorine atom, yielding the C4-aminated product as the major isomer. The key is using a controlled stoichiometry of the amine nucleophile and moderate reaction temperatures.[4]
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, aniline, benzylamine)
-
Ethanol (200 proof) or Isopropanol
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of starting material). Stir to dissolve.
-
Nucleophile Addition: Add the desired amine (1.0 - 1.1 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 4 hours.[4]
-
Workup:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add 1 M NaOH solution to the stirred mixture. The product will often precipitate as a solid.
-
If a precipitate forms, isolate it by vacuum filtration, wash with cold water, and air-dry.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with DCM (3 x volume of ethanol).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of 1,4-Diamino-5-fluorophthalazine (Disubstitution)
To achieve disubstitution, more forcing conditions are required, including an excess of the amine nucleophile and potentially higher temperatures or the use of a microwave reactor.[4]
Materials:
-
This compound
-
Amine of choice
-
Dioxane or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Microwave reaction vessel (if applicable)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound (1.0 eq), the desired amine (2.5 - 3.0 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add dioxane or DMF as the solvent.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. A typical condition is 100-150°C for 1-2 hours.[4] (Note: Optimization is required for different amines).
-
Workup:
-
After cooling, filter the reaction mixture through a pad of Celite to remove inorganic salts.
-
Add water to the filtrate to precipitate the product.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product using silica gel column chromatography to isolate the desired 1,4-diamino derivative.
Representative Data
The choice of amine and reaction conditions significantly impacts yield and reaction time. The following table provides representative outcomes for the monosubstitution reaction on a similar 1,4-dichlorophthalazine substrate.[4]
| Entry | Amine Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Reflux | 0.5 | ~80% (Intermediate) |
| 2 | p-Anisidine | Ethanol | Reflux | 0.5 | >80% (Intermediate) |
| 3 | Piperidine | Acetone | Reflux | 3 | 84% |
| 4 | p-Toluidine | Acetone | Reflux | 15 | 65% |
Data adapted from analogous reactions for illustrative purposes.[4][10]
Conclusion
The this compound scaffold is a valuable starting material for the synthesis of novel aminophthalazine derivatives. By leveraging the principles of Nucleophilic Aromatic Substitution, researchers can selectively functionalize the C4 and C1 positions. The protocols outlined in this note provide a robust framework for synthesizing both mono- and di-substituted products. Understanding the underlying electronic factors that govern regioselectivity is crucial for achieving the desired chemical outcome and accelerating the discovery of new therapeutic agents.
References
- 1. Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
Application Notes & Protocols: 1,4-Dichloro-5-fluorophthalazine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Power of the Phthalazine Scaffold
The discovery and development of novel enzyme inhibitors are central to modern therapeutic strategies, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the phthalazine core has emerged as a "privileged scaffold"—a molecular framework recurrently found in compounds targeting a diverse range of biological targets.[1] Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric features, making it an ideal starting point for the design of potent and selective enzyme inhibitors.[1]
Prominent examples include inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway, where the phthalazinone core of the approved drug Olaparib has served as a blueprint for new derivatives.[1][2][3] Phthalazine derivatives have also been extensively explored as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth.[4][5]
This guide focuses on 1,4-dichloro-5-fluorophthalazine , a strategically functionalized building block designed for the efficient synthesis of diverse kinase inhibitor libraries. We will explore its reactivity, provide detailed, field-proven protocols for its sequential functionalization, and outline subsequent biological evaluation steps.
Physicochemical Properties & Reactivity Profile
This compound is a crystalline solid that serves as an excellent starting material for building kinase inhibitor libraries.
| Property | Value |
| CAS Number | 23928-47-4 |
| Molecular Formula | C₈H₃Cl₂FN₂ |
| Molecular Weight | 217.03 g/mol |
| Appearance | Off-white solid |
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound lies in its high reactivity towards Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the phthalazine ring, caused by the two nitrogen atoms, makes the chlorine-bearing carbons highly electrophilic and susceptible to attack by nucleophiles.[6]
Causality of Regioselectivity: The two chlorine atoms at the C1 and C4 positions are not electronically equivalent. The C1 position is generally more reactive towards nucleophilic attack. This enhanced reactivity is attributed to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen (N2) and the fluorine atom at the C5 position. This differential reactivity is crucial as it allows for a controlled, stepwise substitution, enabling the synthesis of unsymmetrical 1,4-disubstituted phthalazines, which is a key strategy for optimizing kinase selectivity and potency.
Figure 1: General mechanism of SNAr on the phthalazine core.
Synthetic Strategy: A Stepwise Approach to Kinase Inhibitors
The key to leveraging this compound is a sequential SNAr strategy. This allows for the introduction of two different pharmacophores: a "hinge-binding" moiety that anchors the inhibitor in the ATP-binding pocket of the kinase, and a "selectivity" moiety that interacts with other regions of the kinase to impart potency and selectivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,4-Dichloro-5-fluorophthalazine in Agrochemical Synthesis
Introduction: The Strategic Value of Halogenated Heterocycles in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, halogenated heterocyclic compounds have consistently emerged as privileged scaffolds. The introduction of halogen atoms, particularly fluorine and chlorine, into a molecule can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, can lead to enhanced potency, selectivity, and an optimized pharmacokinetic profile.
1,4-Dichloro-5-fluorophthalazine is a key heterocyclic building block with significant potential for the synthesis of new agrochemicals. The phthalazine core is a recognized pharmacophore in various biologically active molecules. The presence of two reactive chlorine atoms at the 1 and 4 positions allows for sequential and selective nucleophilic substitution, enabling the construction of diverse molecular architectures. The fluorine atom at the 5-position can further enhance the biological activity and metabolic stability of the resulting compounds.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the potential applications of this compound in the synthesis of novel agrochemicals. It outlines prospective synthetic strategies for creating libraries of compounds for screening as insecticides, herbicides, and fungicides, based on established reactivity patterns of similar dichloro-heterocyclic systems.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₈H₃Cl₂FN₂. Its chemical structure is characterized by a phthalazine ring system substituted with two chlorine atoms and one fluorine atom.
| Property | Value | Source |
| CAS Number | 23928-47-4 | [1][2] |
| Molecular Weight | 217.03 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder | Generic Material Data |
The key to the synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the 1-position is generally more susceptible to nucleophilic attack than the chlorine at the 4-position. This differential reactivity can be exploited to achieve selective mono-substitution, followed by a second substitution at the 4-position, allowing for the introduction of two different functionalities. The fluorine atom is relatively inert to nucleophilic substitution under typical conditions, making it a stable substituent that can influence the electronic properties of the aromatic system.
PART 1: Prospective Application in Insecticide Synthesis
Rationale: Targeting Insect Receptors with Novel Phthalazine Scaffolds
Many successful insecticides act on the nervous system of insects, targeting receptors such as the GABA receptor. The phthalazine scaffold can serve as a bioisostere for other heterocyclic systems known to exhibit insecticidal activity. By strategically functionalizing the 1 and 4 positions of this compound, it is possible to generate novel compounds that can interact with these critical insect targets.
Hypothetical Synthetic Workflow for Novel Insecticides
References
Topic: Derivatization of 1,4-Dichloro-5-fluorophthalazine for Compound Library Synthesis
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phthalazine Scaffold as a Privileged Core in Medicinal Chemistry
Phthalazine and its derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] This heterocyclic motif is central to the mechanism of action of drugs like the PARP inhibitor Olaparib, used in cancer therapy, and the antihistamine Azelastine.[2] The versatility of the phthalazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to optimize potency, selectivity, and ADME profiles.[2][3]
This guide focuses on 1,4-dichloro-5-fluorophthalazine (CAS: 23928-47-4) , a highly versatile building block for the generation of diverse compound libraries.[4][5] The electron-deficient nature of the phthalazine ring, amplified by the three halogen substituents, renders the C1 and C4 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity provides a robust and reliable handle for introducing a wide array of chemical functionalities, making it an ideal starting point for diversity-oriented synthesis in drug discovery campaigns.
Core Chemistry: The Mechanism and Regioselectivity of SNAr on this compound
The primary pathway for the derivatization of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the underlying principles of this mechanism is critical for successful library synthesis.
Aromatic rings, typically nucleophilic, become electrophilic and prone to nucleophilic attack when substituted with strong electron-withdrawing groups.[6][7] In the case of our scaffold, the two nitrogen atoms of the phthalazine ring act as powerful electron sinks, significantly lowering the electron density of the aromatic system. This effect is further intensified by the inductive pull of the two chlorine atoms and the fluorine atom.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: A nucleophile (e.g., an amine, thiol, or alcohol) attacks one of the electron-deficient carbon atoms at the C1 or C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized onto the electronegative nitrogen atoms of the phthalazine ring, providing significant stabilization.[9]
-
Elimination: The aromaticity of the ring is restored through the expulsion of a chloride ion, which is an excellent leaving group. This step is typically fast.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. | Semantic Scholar [semanticscholar.org]
- 4. This compound|CAS 23928-47-4 [rlavie.com]
- 5. parchem.com [parchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,4-Dichloro-5-fluorophthalazine Reaction Products
Abstract
This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1,4-dichloro-5-fluorophthalazine from a crude synthetic reaction mixture. As a key intermediate in pharmaceutical synthesis, ensuring the high purity of this compound is critical.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed protocols for both analytical and preparative scale purification, and method validation considerations in line with regulatory expectations.[4][5] The described methodology ensures the effective separation of the target compound from starting materials, by-products, and other process-related impurities.
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of active pharmaceutical ingredients (APIs).[6] The presence of chlorine and fluorine atoms imparts unique chemical properties that can be exploited in drug design. The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, isomers, and by-products from side reactions.[7][8] Therefore, a highly selective and efficient purification method is paramount to ensure the quality and consistency of the final API.[9]
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of pharmaceutical intermediates due to its high resolution, sensitivity, and reproducibility.[4][9] This application note details a systematic approach to developing and implementing an HPLC purification workflow for this compound, addressing the specific challenges posed by halogenated aromatic compounds.
Understanding the Separation Challenge
The primary challenge in purifying this compound lies in separating it from structurally similar impurities. These may include:
-
Starting Materials: Such as phthalic anhydride derivatives.[7]
-
Monochloro- and Over-halogenated Species: Incomplete or excessive chlorination can lead to related impurities.
-
Positional Isomers: Depending on the synthetic route, isomers with different substitution patterns may be present.
-
Hydrolysis Products: Reaction of the dichloro- product with water can lead to hydroxy-chloro impurities.
The chosen chromatographic conditions must provide sufficient selectivity to resolve these closely related compounds.
HPLC Method Development and Rationale
A reversed-phase HPLC method was developed, as it is well-suited for the separation of moderately polar to non-polar organic molecules like halogenated phthalazines.
Column Selection: Causality Behind the Choice
The choice of the stationary phase is the most critical factor in achieving the desired separation.[10][11] For halogenated aromatic compounds, several interactions can be exploited:
-
Hydrophobic Interactions: A standard C18 (octadecylsilyl) column provides a strong foundation for retaining the analyte and its non-polar impurities.
-
π-π Interactions: The aromatic nature of the phthalazine ring suggests that a phenyl-based stationary phase could offer alternative selectivity through π-π stacking interactions.[12]
-
Dipole-Dipole and Halogen Bonding: The presence of electronegative halogen atoms (Cl and F) can lead to specific interactions. A pentafluorophenyl (PFP) stationary phase is particularly effective for separating halogenated compounds due to its ability to engage in dipole-dipole, π-π, and halogen bonding interactions, often providing unique selectivity that C18 columns lack.[10][13][14]
For this application, a Pentafluorophenyl (PFP) column is recommended as the primary choice due to its superior selectivity for positional isomers and halogenated compounds. A C18 column can be used as a suitable alternative.
Mobile Phase Optimization
The mobile phase composition is adjusted to control the elution of the analytes.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency.[15] It can also disrupt π-π interactions differently than methanol, which can be advantageous with a PFP column.[12]
-
Aqueous Phase and pH Control: An acidic mobile phase is employed to suppress the ionization of any residual silanol groups on the silica support, thereby minimizing peak tailing.[12] A low pH also ensures that any acidic or basic impurities are in a consistent ionization state. Formic acid (0.1%) is a suitable choice as it is a volatile additive, making it compatible with mass spectrometry (MS) if used for peak identification and is effective at maintaining a low pH.[16]
Detection Wavelength
Phthalazine derivatives typically exhibit strong UV absorbance. Based on literature for related structures, a detection wavelength in the range of 230-280 nm is appropriate.[17][18][19] For this method, 254 nm is selected as a starting point, as it is a common wavelength for aromatic compounds. A full UV-Vis scan of the analyte should be performed to determine the optimal wavelength for maximum sensitivity.
Experimental Protocols
Part 1: Analytical Method Development and Validation
This protocol outlines the steps for analyzing the crude reaction mixture to assess purity and optimize the separation conditions.
dot
Caption: Analytical HPLC method development workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the crude reaction product in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
HPLC System and Conditions:
-
Column: PFP Propyl, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Elution Program: A gradient elution is necessary to separate compounds with a range of polarities and to ensure that any highly retained impurities are eluted from the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
Data Analysis: Analyze the resulting chromatogram for the resolution between the main peak (this compound) and adjacent impurity peaks. The goal is to achieve a resolution (Rs) of >1.5.
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: Demonstrated by running forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure degradation products do not co-elute with the main peak.[20][21][22][23][24]
-
Linearity and Range: Assessed by preparing a series of standard solutions at different concentrations.[25][26]
-
Accuracy and Precision: Determined by replicate injections of known standards.[25][26]
-
Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).[25]
-
Part 2: Preparative HPLC Purification
This protocol describes scaling up the optimized analytical method to purify larger quantities of the target compound.[1][2][27][28]
dot
Caption: Preparative HPLC purification workflow.
Step-by-Step Protocol:
-
Scale-Up Calculation: The analytical method is scaled to a larger diameter preparative column. The flow rate is adjusted to maintain the same linear velocity.
-
Formula for Flow Rate Scaling: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
-
Example: Scaling from a 4.6 mm ID analytical column at 1.0 mL/min to a 21.2 mm ID preparative column: Flow_prep = 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min
-
-
Sample Preparation for Loading: Dissolve the crude product in the minimum amount of a strong solvent (like acetonitrile or the initial mobile phase composition) to create a concentrated solution. Ensure the sample is fully dissolved and filtered.
-
Preparative HPLC System and Conditions:
-
Column: PFP Propyl, 21.2 x 250 mm, 5 µm or 10 µm particle size.
-
Flow Rate: As calculated in step 1 (e.g., 21.2 mL/min).
-
Mobile Phases: Same as the analytical method.
-
Gradient: The gradient time should be adjusted proportionally to the flow rate and column volume to maintain similar separation.
-
-
Loading and Fraction Collection:
-
Inject the concentrated sample onto the column. The loading amount depends on the separation of the target from its nearest impurity but can be in the range of tens to hundreds of milligrams per injection for a column of this size.
-
Monitor the UV chromatogram and collect fractions corresponding to the elution of the this compound peak. Automated fraction collectors are ideal for this process.[2]
-
-
Post-Purification Processing:
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99%).
-
Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid product under high vacuum to remove any residual solvent.
-
Summary of HPLC Parameters
| Parameter | Analytical Method | Preparative Method |
| Instrument | Analytical HPLC System | Preparative HPLC System[1][2] |
| Column | PFP Propyl, 4.6 x 150 mm, 5 µm | PFP Propyl, 21.2 x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | ~21.2 mL/min (Scaled) |
| Gradient | 50-95% B in 20 min | Proportional to analytical method |
| Temperature | 30 °C | Ambient or 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 5 µL | Dependent on concentration and loading |
Conclusion
The HPLC method detailed in this application note provides a reliable and scalable solution for the purification of this compound. The use of a pentafluorophenyl stationary phase offers excellent selectivity for separating the target compound from closely related impurities, a common challenge with halogenated intermediates. By following the outlined protocols for both analytical method development and preparative scale-up, researchers and drug development professionals can consistently obtain high-purity material essential for subsequent synthetic steps and regulatory compliance. The principles of method validation discussed herein ensure the trustworthiness and robustness of the analytical results.[5][25]
References
- 1. agilent.com [agilent.com]
- 2. gilson.com [gilson.com]
- 3. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 7. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mastelf.com [mastelf.com]
- 16. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. UV spectrophotometric determination of hydralazine hydrochloride in tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. chiral-labs.com [chiral-labs.com]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. warwick.ac.uk [warwick.ac.uk]
Analytical techniques for characterizing fluorinated phthalazine derivatives
Application Notes & Protocols
Topic: Analytical Techniques for Characterizing Fluorinated Phthalazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Foreword: The Analytical Imperative for Fluorinated Phthalazines
Fluorinated phthalazine derivatives represent a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the phthalazine scaffold can dramatically modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This often translates to enhanced therapeutic efficacy and a more desirable pharmacokinetic profile. However, the very features that make these compounds medicinally valuable also introduce unique challenges to their analytical characterization. Standard protocols often require significant adaptation to accommodate the influence of the highly electronegative fluorine atom.
This guide provides a comprehensive overview of the primary analytical techniques for the structural elucidation and characterization of fluorinated phthalazine derivatives. It is designed not as a rigid set of instructions, but as a foundational framework from which to build robust, validated analytical workflows. We will delve into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers to confidently and accurately characterize these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of fluorinated phthalazines in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, often supplemented by 2D techniques, is typically required for unambiguous assignment.
The Unique Power of ¹⁹F NMR
The fluorine-19 nucleus is ideal for NMR analysis.[3] It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive to NMR measurements, comparable to ¹H NMR.[3][4] The key advantages of ¹⁹F NMR in this context are:
-
Expansive Chemical Shift Range: The chemical shifts for organofluorine compounds span a range of over 800 ppm, which is significantly wider than the ~15 ppm range for protons.[3] This vast dispersion dramatically reduces the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms, making spectra simpler to interpret.[1]
-
High Sensitivity to Chemical Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the electronic environment. This allows it to act as a powerful probe for identifying positional isomers, monitoring reactions, and studying drug-protein interactions.[5][6]
-
Spin-Spin Coupling: ¹⁹F nuclei couple with ¹H, ¹³C, and other ¹⁹F nuclei, providing valuable information about through-bond connectivity and spatial proximity.
Integrated NMR Workflow
A logical workflow is essential for efficient and accurate structural determination. The process typically involves a sequential analysis of different NMR experiments.
Caption: Integrated workflow for NMR-based structure elucidation.
Protocol: 1D and 2D NMR Analysis
Objective: To unambiguously determine the chemical structure of a novel fluorinated phthalazine derivative.
Materials:
-
Fluorinated phthalazine sample (1-10 mg)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H and ¹³C NMR, or 1-5 mg for the more sensitive ¹⁹F NMR.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. The choice of solvent is critical; ensure the sample is fully dissolved and that the solvent signals do not overlap with key analyte peaks.[4]
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D ¹H spectrum. Key parameters to note are the chemical shifts (δ) in ppm, the integration (relative number of protons), and the multiplicity (splitting pattern).
-
Causality: The initial ¹H spectrum provides the first overview of the molecule's non-fluorinated portions, revealing the number and types of proton environments.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F channel. It is often beneficial to acquire both a proton-coupled and a proton-decoupled spectrum.
-
Use a common reference standard like CFCl₃ (δ = 0 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm).[7]
-
Causality: The proton-decoupled spectrum simplifies the signal to a singlet for each unique fluorine environment, aiding in counting the number of distinct fluorine atoms. The proton-coupled spectrum reveals ¹H-¹⁹F coupling constants, which are crucial for assigning connectivity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
Causality: This spectrum identifies all unique carbon environments. The direct coupling of fluorine to carbon (¹JCF) results in characteristic splitting of the carbon signal, immediately identifying carbon atoms bonded to fluorine.
-
-
2D NMR Acquisition (if required):
-
If the 1D spectra are insufficient for a complete assignment (common in complex structures), acquire 2D correlation spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is vital for piecing together the molecular skeleton.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps to determine stereochemistry and conformation.[8]
-
Data Interpretation Summary
| Experiment | Information Yielded | Considerations for Fluorinated Compounds |
| ¹H NMR | Proton chemical environment, integration, H-H coupling | Signals for protons near fluorine will be split by H-F coupling (²JHF, ³JHF, etc.). |
| ¹⁹F NMR | Number of unique fluorine environments, F-F and H-F coupling | Wide chemical shift range simplifies spectra.[3] Sensitive to isomeric differences. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Carbon atoms bonded to fluorine show large one-bond coupling constants (¹JCF), appearing as doublets or triplets. |
| HSQC/HMBC | C-H connectivity (1-bond and long-range) | Crucial for linking fluorinated and non-fluorinated parts of the molecule. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and providing evidence for its elemental composition through high-resolution measurements.[9] Tandem MS (MS/MS) experiments further provide structural information through controlled fragmentation.
Ionization Techniques and Fragmentation
For most phthalazine derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically generate the protonated molecule [M+H]⁺ or the molecular ion M⁺• with minimal fragmentation, allowing for clear determination of the molecular weight.
The presence of fluorine can influence fragmentation patterns. The C-F bond is very strong, so fragmentation often occurs elsewhere in the molecule. However, the fragmentation of fluorinated compounds can still yield characteristic ions.[10]
Caption: General workflow for HPLC-MS analysis.
Protocol: High-Resolution LC-MS Analysis
Objective: To confirm the molecular weight and elemental composition of a fluorinated phthalazine derivative and assess its purity.
Materials:
-
Sample stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid, ammonium acetate)
-
LC-MS system with a high-resolution mass analyzer (e.g., TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a mobile phase-compatible solvent.
-
Causality: High concentrations can lead to source contamination and signal suppression. The solvent must be miscible with the mobile phase to ensure good peak shape.
-
-
HPLC Method Development:
-
Select an appropriate column. While standard C18 columns are often sufficient, pentafluorophenyl (PFP) phases can offer unique selectivity for halogenated aromatic compounds.[11][12][13]
-
Develop a gradient elution method, typically using water and acetonitrile or methanol, often with 0.1% formic acid to promote protonation for positive-ion ESI.
-
Optimize the gradient to achieve good separation of the main peak from any impurities.
-
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the target analyte.
-
Acquire data in full-scan mode over a relevant m/z range.
-
Causality: Proper calibration is essential for obtaining accurate mass measurements, which are used to predict the elemental formula.
-
-
Data Acquisition:
-
Inject the sample and acquire the LC-MS data.
-
If fragmentation data is needed, perform a separate run using a data-dependent acquisition (DDA) mode, where the instrument automatically selects the most intense ions from the full scan for MS/MS analysis.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Use the instrument's software to predict possible elemental formulas that match the measured accurate mass. The correct formula should be consistent with the expected structure.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Isomer Separation
HPLC is the workhorse for determining the purity of a sample and for separating isomers, which can be a significant challenge for fluorinated compounds.[14][15]
The Advantage of Fluorinated Stationary Phases
While traditional C18 columns are widely used, fluorinated stationary phases, such as PFP or perfluoroalkyl phases, provide alternative selectivity.[13][16] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions, which are particularly effective for separating positional isomers of fluorinated aromatic compounds where C18 phases may fail.[11][17][18]
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a synthesized fluorinated phthalazine derivative by UV detection.
Materials:
-
HPLC system with UV-Vis detector
-
Appropriate HPLC column (e.g., C18, PFP)
-
HPLC-grade solvents and additives
-
Sample solution (0.1-1.0 mg/mL)
Methodology:
-
Wavelength Selection:
-
Determine the UV absorbance maximum (λ_max) of the compound by running a UV-Vis scan or using a photodiode array (PDA) detector during an initial scouting run.
-
Causality: Monitoring at the λ_max ensures the highest sensitivity for both the main compound and any related impurities.
-
-
Method Development:
-
Start with a generic gradient (e.g., 5-95% acetonitrile in water over 15 minutes) on a C18 column.
-
If impurities co-elute with the main peak or show poor peak shape, switch to a PFP column to exploit different separation mechanisms.[13]
-
Adjust the gradient slope, temperature, and mobile phase additives to optimize the separation.
-
-
Quantification:
-
Inject the sample and integrate the peak areas of all detected components.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
-
Self-Validation: For accurate quantification, a reference standard should be used to create a calibration curve. The Area % method assumes all impurities have the same response factor as the main compound, which may not be accurate.
-
Single Crystal X-ray Diffraction (SCXRD): Unambiguous Structural Confirmation
When an unambiguous, solid-state structure is required, SCXRD is the definitive technique.[19][20] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[21] Crucially, SCXRD is the only method that can determine the absolute stereochemistry of a chiral molecule without ambiguity.[20][22]
Caption: Workflow for single crystal X-ray diffraction analysis.
Protocol: Preparing a Sample for SCXRD
Objective: To grow X-ray quality single crystals and obtain a definitive molecular structure.
Methodology:
-
Purification:
-
The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth. Purify the compound by recrystallization or chromatography.
-
Causality: A homogenous solution is required for the formation of an ordered crystal lattice. Impurities disrupt this process.
-
-
Crystal Growth:
-
This is often the most challenging step and may require screening multiple conditions. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days in a loosely covered vial.
-
Vapor Diffusion: Create a saturated solution of the compound in one solvent, and place it in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
Solvent Systems: A mixture of solvents (e.g., DMF, CHCl₃/Dioxane) can sometimes yield better crystals than a single solvent.[23]
-
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a well-formed crystal with smooth faces and no visible cracks. The ideal size is typically 0.1-0.3 mm in each dimension.
-
Carefully mount the crystal on a glass fiber or loop and place it in the cold stream (typically 100 K) of the diffractometer.
-
Causality: Cooling the crystal reduces thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
-
-
Data Collection and Structure Solution:
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[19][24]
-
The diffraction data is then processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined.[19] The structure is then refined to achieve the best fit with the experimental data.
-
References
- 1. researchgate.net [researchgate.net]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. resources.rigaku.com [resources.rigaku.com]
- 20. veranova.com [veranova.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 23. ias.ac.in [ias.ac.in]
- 24. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Dichloro-5-fluorophthalazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,4-dichloro-5-fluorophthalazine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions for improved yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure starting from 3-fluorophthalic anhydride and hydrazine to form the phthalhydrazide intermediate, followed by chlorination, but my final yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the two-step synthesis. Let's break down the potential culprits and solutions for each stage.
Step 1: Formation of 5-Fluorophthalhydrazide
-
Incomplete Reaction: The initial condensation of 3-fluorophthalic anhydride with hydrazine hydrate is crucial. Ensure you are using a sufficient excess of hydrazine hydrate and an appropriate solvent. While ethanol is commonly used, for some substrates, a higher boiling point solvent like acetic acid can facilitate a more complete reaction.[1]
-
Sub-optimal pH: The reaction is sensitive to pH. The cyclization to form the phthalhydrazide is most efficient under slightly acidic to neutral conditions. If the reaction mixture is too basic, it can hinder the cyclization process.
-
Work-up Losses: 5-Fluorophthalhydrazide has some solubility in water. During work-up, ensure the precipitation is complete by cooling the mixture thoroughly before filtration. Washing the precipitate with copious amounts of water can also lead to product loss. Use ice-cold water sparingly for washing.
Step 2: Chlorination of 5-Fluorophthalhydrazide
-
Ineffective Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[2] The quality and quantity of POCl₃ are critical. Use freshly distilled or a new bottle of POCl₃ to ensure its reactivity. A molar excess of POCl₃ is typically required to drive the reaction to completion and to act as a solvent.
-
Insufficient Reaction Temperature and Time: The chlorination reaction often requires elevated temperatures, typically refluxing in POCl₃ (boiling point ~107 °C). Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the point of completion. Incomplete reaction will leave unreacted starting material, complicating purification and lowering the yield.
-
Presence of Water: Any moisture in the reaction will rapidly quench POCl₃, significantly reducing its effectiveness. Ensure all glassware is oven-dried, and the 5-fluorophthalhydrazide starting material is thoroughly dried before addition to the reaction.
-
Catalyst Use: While not always necessary, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the chlorination reaction.[3][4] However, this can also lead to side products if not carefully controlled.
Issue 2: Formation of Impurities and Purification Challenges
Question: My crude this compound product is difficult to purify. I'm observing multiple spots on TLC, and the final product has a low melting point and poor analytical data. What are the common impurities and how can I minimize them and improve purification?
Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Chlorination: The most common impurity is the mono-chlorinated intermediate. This arises from insufficient POCl₃, reaction time, or temperature as discussed above.
-
Solution: Drive the reaction to completion by using a larger excess of POCl₃ and ensuring adequate heating under reflux. Monitor the reaction progress closely.
-
-
Hydrolysis: During work-up, quenching the reaction with water or ice must be done carefully. If the quenching is too slow or at too high a temperature, the highly reactive chloro groups can hydrolyze back to hydroxyl groups, forming byproducts.
-
Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat of quenching rapidly.
-
-
Polymerization/Tarry Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of dark, tarry materials that are difficult to remove.
-
Solution: Adhere to the recommended reaction temperature and monitor for completion to avoid unnecessary heating. The use of a catalyst, if not properly controlled, can also contribute to this.
-
Purification Strategy:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system. A mixture of dichloromethane and hexane or ethyl acetate and hexane is often effective.[2] Experiment with different solvent ratios to achieve optimal crystal formation and impurity rejection.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a reliable method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, can effectively separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and adaptable strategy begins with the formation of a phthalhydrazide precursor from 3-fluorophthalic anhydride and hydrazine hydrate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final this compound.[5]
Q2: Are there alternative chlorinating agents to phosphorus oxychloride?
A2: While POCl₃ is the most widely used reagent for this type of transformation due to its effectiveness and role as a solvent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be employed. However, these may require different reaction conditions and can introduce their own set of byproducts.
Q3: How critical is the reaction temperature during the chlorination step?
A3: The reaction temperature is a critical parameter. The conversion of the phthalhydrazide to the dichlorinated product requires significant energy to overcome the activation barrier. The reaction is typically carried out at the reflux temperature of the chlorinating agent (e.g., ~107 °C for POCl₃). Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures could lead to decomposition and the formation of tarry byproducts.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, any intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, HPLC can be used.
Q5: What are the safety precautions I should take when working with phosphorus oxychloride?
A5: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is dry before use. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of spills.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for yield and purity.
Part 1: Synthesis of 5-Fluorophthalhydrazide
-
To a solution of 3-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting anhydride is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the precipitate and wash it with a small amount of ice-cold water, followed by a small amount of cold ethanol.
-
Dry the resulting white to off-white solid under vacuum to obtain 5-fluorophthalhydrazide.
Part 2: Synthesis of this compound
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the dried 5-fluorophthalhydrazide (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 6-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Filter the solid product and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by silica gel column chromatography.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Fluorophthalic Anhydride | Readily available starting material for the fluorinated phthalazine core. |
| Step 1 Solvent | Glacial Acetic Acid | Facilitates the condensation and cyclization to the phthalhydrazide. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and serves as both reagent and solvent.[2] |
| Chlorination Temp. | Reflux (~107 °C) | Ensures complete conversion to the dichlorinated product. |
| Work-up | Quenching on ice | Controls the exothermic reaction and precipitates the product. |
| Purification | Recrystallization/Chromatography | Removes unreacted starting material and byproducts.[2] |
Visualizing the Process
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 2. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,4-Dichloro-5-fluorophthalazine
Welcome to the technical support center for the synthesis of 1,4-Dichloro-5-fluorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in this synthesis are a frequent issue and can often be attributed to several factors throughout the experimental process. The primary causes are typically incomplete reaction, product degradation during workup, or mechanical losses.
Possible Causes and Solutions:
-
Incomplete Chlorination: The conversion of 5-fluorophthalazine-1,4-dione to the dichloro derivative is a critical step. If the reaction does not go to completion, you will isolate the starting material or the mono-chloro intermediate, 4-chloro-5-fluorophthalazin-1(2H)-one.
-
Solution: Ensure your chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃, is fresh and not degraded by moisture. It is also crucial to maintain the appropriate reaction temperature and time as specified in your protocol. Consider extending the reaction time or slightly increasing the temperature if monitoring indicates the presence of starting material. The use of a catalyst, such as N,N-dimethylaniline, can also drive the reaction to completion.[1][2]
-
-
Hydrolysis during Workup: this compound is susceptible to hydrolysis, especially in the presence of water or other nucleophiles. This can revert the product to the mono-chloro intermediate or the starting dione.
-
Solution: Perform the reaction under strictly anhydrous conditions, using dry solvents and glassware. During the workup, quench the reaction mixture carefully on ice and minimize the exposure of the product to aqueous conditions. Extractions with an organic solvent like dichloromethane should be performed promptly.
-
-
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.
Question 2: I see an unexpected peak in my NMR/IR spectrum. What could it be?
Answer:
The presence of unexpected peaks in your analytical data is a clear indication of impurities. The identity of these byproducts can often be deduced from their spectral characteristics.
-
Presence of an -OH or N-H Peak in IR/NMR: A broad peak in the IR spectrum around 3400-3200 cm⁻¹ or a broad, exchangeable proton in the ¹H NMR spectrum suggests the presence of a hydroxyl or an N-H group. This is highly indicative of the mono-chloro intermediate, 4-chloro-5-fluorophthalazin-1(2H)-one , which exists in tautomeric equilibrium with its hydroxy form. This byproduct arises from either incomplete chlorination or hydrolysis of the final product.
-
Signals Corresponding to the Starting Material: If you observe peaks that match the spectrum of 5-fluorophthalazine-1,4-dione, it signifies an incomplete reaction.
Proposed Structure of the Mono-chloro Byproduct:
Caption: Tautomers of the mono-chloro byproduct.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 1: What are the most common byproducts in the synthesis of this compound and how are they formed?
Answer:
The most prevalent byproducts in this synthesis are typically related to incomplete reaction or subsequent degradation of the desired product.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 4-chloro-5-fluorophthalazin-1(2H)-one | Incomplete chlorination of the starting dione or hydrolysis of the final product. | Use fresh chlorinating agents, ensure anhydrous conditions, and optimize reaction time and temperature. |
| 5-fluorophthalazine-1,4-dione | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of the chlorinating agent. |
| Phosphoric Acid/Phosphate Salts | Formed during the quenching of phosphorus-based chlorinating agents with water. | Thoroughly wash the organic layer with water and brine during workup. |
Byproduct Formation Pathway:
Caption: Reaction pathway and byproduct formation.
Question 2: What are the best practices for purifying crude this compound?
Answer:
Purification of the crude product is essential to remove byproducts and residual reagents. A multi-step approach is often the most effective.
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction, a standard aqueous workup is the first step.
-
Procedure: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Recrystallization: This is a highly effective method for removing the primary byproduct, 4-chloro-5-fluorophthalazin-1(2H)-one, as well as unreacted starting material.
-
Solvent Selection: The choice of solvent is critical. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a reliable alternative.
-
Eluent System: A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, will typically allow for the separation of the desired product from more polar byproducts.
-
Question 3: How can I confirm the identity and purity of my final product?
Answer:
A combination of spectroscopic and analytical techniques should be employed to confirm the structure and assess the purity of your synthesized this compound.
| Analytical Technique | Expected Observations for Pure Product |
| ¹H NMR | The spectrum should show the characteristic aromatic protons of the phthalazine ring system, with appropriate splitting patterns and integration. The absence of a broad, exchangeable proton peak indicates the absence of the mono-chloro byproduct. |
| ¹³C NMR & ¹⁹F NMR | These techniques will confirm the number of unique carbon and fluorine environments, respectively, consistent with the target structure. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, with the characteristic isotopic pattern for two chlorine atoms. |
| Infrared (IR) Spectroscopy | The IR spectrum should show the absence of a broad -OH or N-H stretching band, which would indicate the presence of the mono-chloro byproduct or starting material. |
| Melting Point | A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities. |
References
Technical Support Center: Synthesis of 1,4-Dichloro-5-fluorophthalazine
A Guide for Researchers and Process Development Chemists
Welcome to the technical support center for heterocyclic synthesis. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires both a deep understanding of reaction mechanisms and practical, field-tested insights. This guide is designed to provide you with direct, actionable solutions for improving the yield and purity of 1,4-Dichloro-5-fluorophthalazine, a key intermediate in pharmaceutical research.
The synthesis is typically a two-step process: the formation of 4-fluorophthalhydrazide from 4-fluorophthalic acid or its anhydride, followed by a critical chlorination step. This guide addresses common issues encountered in both stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most established route involves two key transformations. First, 4-fluorophthalic anhydride (or 4-fluorophthalic acid) is condensed with hydrazine hydrate to form the cyclic hydrazide, 4-fluorophthalhydrazide. Second, this intermediate undergoes a dichlorination reaction, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Which step is more critical for optimizing the final yield?
While both steps require careful execution, the dichlorination of 4-fluorophthalhydrazide is the most challenging and yield-defining stage. This step is prone to incomplete reactions, leading to mono-chlorinated impurities, and potential side reactions if conditions are not precisely controlled.[1]
Q3: What are the primary factors influencing the success of the chlorination reaction?
The three most critical factors are:
-
Choice and Stoichiometry of the Chlorinating Agent: Phosphorus oxychloride (POCl₃) is widely used, but its amount must be carefully optimized to ensure complete dichlorination without causing degradation.
-
Reaction Temperature and Time: These parameters are interdependent. Insufficient heating or time can result in incomplete conversion, while excessive conditions can lead to byproduct formation. Reflux temperatures are common.[2]
-
Use of a Base or Catalyst: Additives like pyridine or N,N-dimethylaniline can significantly impact the reaction rate and yield by activating the substrate and neutralizing acidic byproducts.[2][3]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Yield or Impure Product in 4-Fluorophthalhydrazide Synthesis (Step 1)
Question: My yield for the 4-fluorophthalhydrazide intermediate is low, and I see unreacted starting material. What are the likely causes and solutions?
Answer:
This issue typically points to incomplete reaction or suboptimal workup conditions. Let's break down the potential causes:
-
Cause A: Poor Quality of Hydrazine Hydrate
-
Explanation: Hydrazine hydrate is susceptible to degradation (oxidation by air). If its effective concentration is lower than expected, the reaction will be stoichiometric-limited.
-
Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
-
Cause B: Inefficient Reaction Conditions
-
Explanation: The condensation reaction requires sufficient thermal energy and time to go to completion.
-
Solution: Ensure the reaction mixture is heated to a consistent reflux. For a typical lab scale, a reflux time of 4-6 hours in a solvent like ethanol is standard. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-fluorophthalic anhydride spot is no longer visible.
-
-
Cause C: Product Loss During Workup
-
Explanation: 4-fluorophthalhydrazide has some solubility in acidic aqueous solutions. Premature acidification or excessive washing can lead to yield loss.
-
Solution: After refluxing, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the product before filtration. Wash the collected solid with cold ethanol or water to minimize dissolution.
-
Issue 2: Incomplete Conversion During Chlorination (Step 2)
Question: My final product is contaminated with a significant amount of mono-chloro-5-fluorophthalazine. How can I drive the reaction to completion?
Answer:
The presence of the mono-chloro impurity is the most common challenge in this synthesis, indicating that the second chlorination is sluggish compared to the first.
-
Cause A: Insufficient Chlorinating Agent or Catalyst
-
Explanation: The conversion of the intermediate keto-enol form to the dichloro product requires a sufficient excess of the chlorinating agent and often benefits from a basic catalyst. Pyridine or other tertiary amines activate the hydroxyl group of the mono-chloro intermediate, making it a better leaving group.
-
Solution 1 (Stoichiometry): Increase the molar equivalents of POCl₃. Start with a baseline of 5 equivalents relative to the phthalhydrazide and consider increasing to 8-10 equivalents. A large excess of POCl₃ can also serve as the solvent.
-
Solution 2 (Catalysis): Add a catalyst to accelerate the second chlorination. A common choice is pyridine (2.0 equivalents).[2] Alternatively, a catalytic amount of N,N-dimethylaniline (0.1-0.2 equivalents) can be highly effective.[3]
-
-
Cause B: Inadequate Reaction Temperature or Time
-
Explanation: The activation energy for the second chlorination is higher than the first. The reaction may stall if the temperature is too low or the duration is too short.
-
Solution: Ensure the reaction is heated to a vigorous reflux (the boiling point of POCl₃ is ~105 °C). Extend the reflux time from a typical 1-3 hours to 6-8 hours. Again, monitoring by TLC or a test quench with HPLC analysis is the best way to determine the optimal reaction time.
-
Issue 3: Low Yield of Final Product Despite Complete Conversion
Question: TLC analysis shows complete conversion to the desired product, but my isolated yield after workup and purification is very low. What's happening?
Answer:
This points to product loss during the quenching, extraction, or purification phases.
-
Cause A: Hydrolysis During Workup
-
Explanation: this compound is reactive. The chloro groups can be hydrolyzed back to hydroxyl groups if exposed to water for extended periods, especially under non-neutral pH. The quenching step is particularly critical.
-
Solution: Quench the reaction by pouring the cooled reaction mixture slowly onto a large amount of crushed ice or ice-cold water with vigorous stirring.[2] This rapidly hydrolyzes the excess POCl₃ and precipitates the organic product. Do not let the quenched mixture sit for long periods; proceed to extraction promptly.
-
-
Cause B: Inefficient Extraction
-
Explanation: The product may not be fully extracted from the aqueous phase if the wrong solvent or insufficient volumes are used.
-
Solution: Use dichloromethane (DCM) or chloroform for extraction, as the product has excellent solubility in these solvents. Perform at least three extractions and combine the organic layers. Washing the combined organic layers with brine can help break any emulsions and remove dissolved water.[2]
-
-
Cause C: Loss During Purification
-
Explanation: The product can be lost on silica gel if an overly polar eluent is used or if the silica is too acidic. Recrystallization can also lead to significant loss if the solvent system is not optimal.
-
Solution 1 (Chromatography): Use a non-polar solvent system for column chromatography, such as a gradient of ethyl acetate in heptanes or hexanes.[2] Consider neutralizing your silica gel by pre-rinsing the column with your eluent containing 0.5% triethylamine.
-
Solution 2 (Recrystallization): Finding the right solvent pair is key. A good starting point reported for similar dichlorophthalazines is a mixture of ethyl acetate and n-hexane.[1] Dissolve the crude product in a minimum amount of warm ethyl acetate and slowly add n-hexane until turbidity persists, then allow it to cool slowly.
-
Optimized Experimental Protocol
This protocol is a synthesized recommendation based on best practices for analogous compounds.[1][2][3] Researchers should perform initial small-scale trials to fine-tune conditions.
Step 1: Synthesis of 4-Fluorophthalhydrazide
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophthalic anhydride (10.0 g, 60.2 mmol).
-
Reagents: Add ethanol (100 mL) to the flask. While stirring, slowly add hydrazine hydrate (3.6 mL, ~66 mmol, 1.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor reaction completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate, starting material Rƒ > product Rƒ).
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the white solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) and then deionized water (2 x 20 mL). Dry the solid under vacuum at 60 °C to a constant weight.
-
Expected Yield: >90%.
-
Step 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser (with a gas outlet to a scrubber containing NaOH solution) and magnetic stirrer, place the dried 4-fluorophthalhydrazide (9.0 g, 50.0 mmol).
-
Reagents: Under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃) (46 mL, ~500 mmol, 10 eq.). With caution, add pyridine (8.1 mL, 100 mmol, 2.0 eq.) dropwise.
-
Reaction: Heat the mixture to reflux (~105 °C) and maintain for 4-6 hours. The mixture should become a clear, homogenous solution. Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare 500 g of crushed ice. In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, gradient elution with 5-15% ethyl acetate in hexanes) or by recrystallization from an ethyl acetate/n-hexane mixture.
-
Target Yield: 75-85% after purification.
-
Data Summary: Chlorination Conditions
The choice of chlorinating agent and additives is critical. The following table summarizes common conditions reported for the chlorination of phthalhydrazides.
| Chlorinating Agent | Additive/Base | Typical Conditions | Common Issues | Reference |
| POCl₃ | Pyridine | Reflux, 1-3 h | Incomplete conversion if time is too short. | [2] |
| POCl₃ | N,N-Dimethylaniline | 100 °C, 4-13 h | Effective but requires careful time optimization. | [3] |
| SOCl₂ | None | Reflux | Often results in a mixture of mono- and di-chloro products. | [1] |
| (COCl)₂ | None | Varies | Can also produce mixtures of products. | [1] |
Visual Workflow and Logic Diagrams
To further clarify the process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the critical chlorination step.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the chlorination step.
References
Technical Support Center: Navigating Side Reactions in Nucleophilic Substitution of Dichlorophthalazines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the nucleophilic substitution of 1,4-dichlorophthalazine. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these challenges, ensuring the desired outcome of your synthetic routes.
Introduction to Nucleophilic Substitution on Dichlorophthalazines
1,4-Dichlorophthalazine is a versatile building block in medicinal chemistry, serving as a precursor for a wide array of biologically active compounds.[1] The electron-deficient nature of the phthalazine ring, further activated by two chloro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). However, this reactivity can also lead to a variety of undesired side reactions, complicating product isolation and reducing yields. This guide will focus on the three most common side reactions: hydrolysis, over-reaction (di-substitution), and dimerization.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Formation of an Insoluble Precipitate, Suspected to be Phthalazin-1,4-dione (Hydrolysis)
Q1: I am observing the formation of a significant amount of a high-melting point, poorly soluble white solid in my reaction mixture. My desired product is the mono-substituted phthalazine. What is this byproduct and how can I prevent its formation?
A1: The likely culprit for this observation is the hydrolysis of 1,4-dichlorophthalazine to form phthalazin-1,4-dione. This side reaction is prevalent when water is present in the reaction medium, especially under basic or high-temperature conditions.
Causality: The carbon atoms at the 1 and 4 positions of the phthalazine ring are highly electrophilic. Water, although a weak nucleophile, can attack these positions, leading to the displacement of the chloride ions. The resulting di-hydroxy phthalazine then tautomerizes to the more stable phthalazin-1,4-dione.
Troubleshooting & Optimization:
-
Stringent Anhydrous Conditions: The most critical factor is the exclusion of water.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Reagent Purity: Ensure all reagents, including the nucleophile and any bases, are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Choice of Base: If a base is required to deprotonate a neutral nucleophile (e.g., an alcohol or thiol), opt for a non-hydroxide base.
-
Recommended Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are excellent choices as they are not sources of hydroxide ions.
-
Bases to Avoid: Avoid using sodium hydroxide (NaOH) or potassium hydroxide (KOH) if hydrolysis is a concern.
-
-
Temperature Control: Lowering the reaction temperature can disfavor the hydrolysis pathway, which often has a higher activation energy than the desired nucleophilic substitution.
Experimental Protocol: Identification of Phthalazin-1,4-dione by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DMSO, DMF).
-
LC-MS Analysis: Inject the sample onto a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient.
-
Expected Result: Phthalazin-1,4-dione is a relatively polar compound and will have a characteristic retention time. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 163.05.
Issue 2: Formation of Di-substituted Product (Over-reaction)
Q2: My reaction is yielding a mixture of the desired mono-substituted product and a significant amount of the di-substituted phthalazine. How can I improve the selectivity for mono-substitution?
A2: Achieving selective mono-substitution on 1,4-dichlorophthalazine can be challenging due to the similar reactivity of the two chlorine atoms. The initial substitution of one chlorine atom can sometimes activate the second position towards further substitution, depending on the electronic nature of the incoming nucleophile.
Causality: The relative rates of the first and second substitution reactions determine the product distribution. If the rate of the second substitution is comparable to or faster than the first, a mixture of products is likely.
Troubleshooting & Optimization:
-
Stoichiometry Control:
-
Use a slight excess or an equimolar amount of the nucleophile relative to the 1,4-dichlorophthalazine. A large excess of the nucleophile will strongly favor di-substitution.
-
-
Temperature and Reaction Time:
-
Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction to the di-substituted product.
-
-
Slow Addition of the Nucleophile:
-
Adding the nucleophile solution dropwise over an extended period can help maintain a low concentration of the nucleophile in the reaction mixture, thus favoring mono-substitution.
-
-
Solvent Effects:
-
The choice of solvent can influence the relative reactivity of the two positions. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar solvents (e.g., THF, dioxane) to find the optimal conditions for your specific nucleophile.
-
| Reaction Parameter | To Favor Mono-substitution | To Favor Di-substitution |
| Nucleophile Stoichiometry | ≤ 1.1 equivalents | > 2.0 equivalents |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Elevated temperatures |
| Reaction Time | Monitor closely and quench upon completion | Prolonged reaction time |
| Addition of Nucleophile | Slow, dropwise addition | Rapid, single-portion addition |
Experimental Protocol: Synthesis of a Mono-amino Substituted Phthalazine
-
Dissolve 1,4-dichlorophthalazine (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.05 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous THF.
-
Add the amine solution dropwise to the dichlorophthalazine solution over 1-2 hours.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon consumption of the starting material, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 3: Formation of High Molecular Weight Byproducts (Dimerization)
Q3: I am observing the formation of high molecular weight species in my reaction, which I suspect are dimers or oligomers of my starting material or product. What causes this and how can it be avoided?
A3: Dimerization can occur under certain conditions, particularly with highly reactive nucleophiles or under strongly basic conditions. This can proceed through various mechanisms, including the coupling of two phthalazine radicals or the reaction of a substituted phthalazine with the starting material.
Causality: The specific mechanism of dimerization can vary. In the presence of a strong base, deprotonation of a nucleophile-substituted phthalazine could generate a reactive intermediate that can then attack another molecule of dichlorophthalazine. Alternatively, radical mechanisms can be initiated by trace metals or air.
Troubleshooting & Optimization:
-
Choice of Base: Use the mildest base necessary to achieve the desired reaction. Very strong bases like sodium hydride should be used with caution and at low temperatures.
-
Inert Atmosphere: Rigorous exclusion of oxygen by working under an inert atmosphere (argon or nitrogen) can help to suppress radical-mediated dimerization pathways.
-
Purity of Reagents: Ensure that all reagents and solvents are free from trace metal impurities which can catalyze undesired coupling reactions.
-
Concentration: Running the reaction at a lower concentration may disfavor bimolecular dimerization reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the common side reactions discussed.
Caption: Desired reaction pathway and hydrolysis side reaction.
Caption: Relationship between side reactions and mitigation strategies.
Concluding Remarks
The successful synthesis of mono-substituted phthalazines from 1,4-dichlorophthalazine hinges on careful control of reaction parameters to disfavor common side reactions. By understanding the underlying causes of hydrolysis, over-reaction, and dimerization, researchers can implement effective troubleshooting strategies to optimize their synthetic protocols. This guide serves as a foundational resource, and further optimization may be required for specific nucleophiles and reaction systems.
References
Technical Support Center: Purification of Crude 1,4-Dichloro-5-fluorophthalazine
Welcome to the technical support guide for the purification of 1,4-dichloro-5-fluorophthalazine (CAS No. 23928-47-4).[1][2][3][4] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic intermediate. Achieving high purity is critical, as residual starting materials, by-products, or degradation products can significantly impact the outcome of subsequent synthetic steps and biological assays.
This guide provides a structured approach to troubleshooting common purification challenges and answers frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My purified product remains off-white or yellow, even after initial purification. How can I remove persistent colored impurities?
Answer: Persistent color in the off-white solid product typically indicates the presence of highly conjugated, non-polar impurities or degradation products formed during synthesis or workup.
-
Causality: These impurities often have polarities very similar to the target compound, making them difficult to remove by standard recrystallization or silica gel chromatography alone. Their strong adsorption to silica can also cause streaking on TLC plates.
-
Recommended Solutions:
-
Activated Carbon Treatment: This is often the most effective first step for color removal. The high surface area and porous structure of activated carbon efficiently adsorb large, flat, conjugated molecules. A patent for a similar 1,4-dichlorophthalazine synthesis specifically includes a step of stirring the organic layer with activated carbon.[5]
-
Alternative Chromatography Adsorbents: If silica gel fails, consider using neutral or basic alumina. Alumina can offer different selectivity for halogenated heterocycles compared to the acidic silica surface, potentially resolving the colored impurity from your product.[6][7]
-
Protocol 1: Activated Carbon Decolorization
-
Dissolve the crude this compound in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~50-100 mg/mL.
-
Add activated carbon (approx. 5-10% of the solute weight). Use a minimal amount to avoid significant product loss.
-
Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can promote degradation.
-
Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to completely remove the fine carbon particles.
-
Wash the filter pad with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate the filtrate in vacuo and assess the color and purity before proceeding to recrystallization or chromatography.
Question 2: During recrystallization, my compound "oils out," forming a liquid layer instead of crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to the presence of impurities that create a low-melting eutectic mixture or if the solvent's boiling point is too high.[6][8]
-
Causality: The dissolved compound becomes supersaturated but lacks the energy barrier to form an ordered crystal lattice, instead separating as a liquid phase.
-
Recommended Solutions:
-
Lower the Solution Temperature Before Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slightly for a few minutes before placing it in an ice bath. This slower temperature drop encourages proper crystal nucleation.
-
Optimize the Solvent System: Switch to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold. Alternatively, for a mixed-solvent system (e.g., Ethanol/Water), add slightly more of the "good" solvent (Ethanol) to reduce the degree of supersaturation at a given temperature.
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of this compound to the cooled, supersaturated solution to act as a template for crystal growth.[6]
-
Scratching: Gently scratch the inner surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal formation.[6]
-
-
Question 3: I am observing poor separation and low recovery after column chromatography on silica gel. What are the likely causes?
Answer: Poor separation and low recovery are common issues in chromatography, often stemming from improper technique or unfavorable interactions between the compound and the stationary phase.[6]
-
Causality:
-
Poor Separation: Can be caused by column overloading, loading the sample in too much solvent (leading to a wide band), or using an eluent system with incorrect polarity. For halogenated compounds, interactions with the acidic silica surface can sometimes lead to tailing.[9][10]
-
Low Recovery: The compound may be irreversibly adsorbing to the silica gel, especially if it is unstable to acidic conditions. It could also be degrading on the column over time.
-
-
Recommended Solutions:
-
Sample Loading: Dissolve the crude product in the minimum possible volume of the eluent (or a slightly stronger solvent like dichloromethane) and load it onto the column as a narrow, concentrated band.[6]
-
Column Packing: Ensure the column is packed uniformly without air bubbles or cracks to prevent solvent channeling and band broadening.[6]
-
Eluent Optimization: Develop the eluent system carefully using TLC. Aim for an Rf value of 0.25-0.35 for the product to ensure good separation. A gradient elution (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) is often superior to isocratic elution for separating complex mixtures.
-
Consider a Different Stationary Phase: If tailing or degradation is suspected, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.[7][9]
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound? The impurities will depend heavily on the synthetic route. Common possibilities include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Dehalogenated Species: Compounds where one or both chlorine atoms have been replaced by hydrogen. Separating these can be challenging.[9]
-
Regioisomers: If the fluorinated starting material was not isomerically pure, other fluoro-substituted dichlorophthalazine isomers may be present.
-
Hydrolysis Products: Reaction with water during workup can lead to the formation of chloro-hydroxy-fluorophthalazine species. Phthalazine derivatives can be susceptible to hydrolysis.[11][12]
-
Polymeric By-products: Dark, tar-like materials formed from side reactions.
Q2: Which analytical techniques are best for assessing purity? A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 or a pentafluorophenyl (PFP) column can provide excellent resolution for halogenated compounds.[9] Purity is typically reported as area percent at a specific UV wavelength (e.g., 220 nm or 254 nm).[13]
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Provides structural confirmation and can reveal the presence of organic impurities. ¹⁹F NMR is particularly useful for confirming the fluorine environment and detecting any fluorine-containing by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
Table 1: Key Analytical Parameters
| Technique | Information Provided | Common Conditions |
| HPLC | Quantitative Purity (Area %) | Column: C18, 4.6 x 250 mm, 5 µm Mobile Phase: Acetonitrile/Water gradient Detection: UV at 220 nm |
| ¹H NMR | Structural Confirmation, Impurity Profile | Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz or higher |
| ¹⁹F NMR | Fluorine Environment Confirmation | Solvent: CDCl₃ or DMSO-d₆ |
| HRMS | Exact Mass Confirmation | Ionization: Electrospray (ESI) |
Q3: When should I choose chromatography over recrystallization? The choice depends on the nature and amount of impurities.
-
Choose Recrystallization when:
-
The crude product has relatively high purity (>90%).
-
The impurities have significantly different solubility profiles from the product.
-
You are working on a large scale, as recrystallization is often more scalable than chromatography.
-
-
Choose Chromatography when:
Recrystallization Troubleshooting Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Q4: How should I store purified this compound? As a chlorinated heterocyclic compound, it should be protected from moisture and high temperatures to prevent hydrolysis and degradation.
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: Store at 2-8°C for long-term stability.[1]
-
Light: Protect from direct light by using an amber vial or storing it in a dark place.
References
- 1. This compound|CAS 23928-47-4 [rlavie.com]
- 2. parchem.com [parchem.com]
- 3. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. moravek.com [moravek.com]
Technical Support Center: Suzuki Coupling with 1,4-Dichloro-5-fluorophthalazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1,4-dichloro-5-fluorophthalazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet important, heterocyclic building block. We will move beyond generic advice to provide targeted, mechanistically-grounded solutions to common failure modes observed with this substrate.
The unique structure of this compound presents a distinct set of challenges. As an electron-deficient, di-halogenated N-heterocycle, its reactivity is governed by a delicate interplay of electronic effects, catalyst-ligand interactions, and potential side reactions. This guide will help you navigate these complexities to achieve your desired synthetic outcome.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
A successful reaction depends on the smooth operation of a three-step catalytic cycle.[1][2][3] Understanding this cycle is critical for diagnosing failures.
Table 1: Key Reagent Roles in the Suzuki Coupling
| Component | Role in the Catalytic Cycle | Causality of Choice for Dichlorophthalazine |
| Pd Precursor | Source of the active Pd(0) catalyst. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. | Pd(OAc)₂ or Pd₂(dba)₃ are often preferred as they require in-situ reduction, which can lead to more active, ligand-coordinated Pd(0) species. |
| Ligand | Stabilizes the Pd(0) catalyst, modulates its reactivity, and facilitates both oxidative addition and reductive elimination.[4][5] | CRITICAL. Aryl chlorides require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) to promote the difficult oxidative addition step.[6][7][8] |
| Base | Activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating transmetalation.[9][10][11] | A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is recommended to avoid side reactions like SNAr on the fluoro-substituted ring.[12] |
| Solvent | Solubilizes reactants and influences reaction rate and catalyst stability. | Anhydrous, polar aprotic solvents like 1,4-dioxane, 2-MeTHF, or toluene are standard. A small amount of water is often added to help dissolve the base and facilitate boronate formation.[13] |
Troubleshooting Workflow
Before diving into specific FAQs, use this workflow to guide your diagnostic process. A systematic approach is key to efficiently solving the problem.
Troubleshooting FAQs
Category 1: No Reaction or Very Low Conversion
Q1: My reaction shows only starting material after 24 hours. I used Pd(PPh₃)₄. What is the most likely cause?
A1: The primary cause is almost certainly an insufficiently active catalyst system. This compound has two aryl chloride positions, which are significantly less reactive than aryl bromides or iodides.[14][4] The oxidative addition of a Pd(0) complex into the C-Cl bond is the rate-limiting step and is notoriously slow for electron-deficient chlorides without a specialized ligand.[3]
-
Causality: Standard ligands like triphenylphosphine (PPh₃) are not electron-rich or bulky enough to promote this difficult oxidative addition. You need a ligand that increases the electron density on the palladium center, making it a better nucleophile for attacking the C-Cl bond, and whose bulk promotes the subsequent reductive elimination step.[4][7]
-
Solution: Switch to a modern, specialized ligand system. Bulky biaryl phosphine ligands are the industry standard for this challenge.[6][7]
Table 2: Recommended Catalyst Systems for Aryl Chlorides
| Pd Precursor (mol%) | Ligand (mol%) | Recommended Base | Typical Solvents | Key Advantage |
| Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₃PO₄ | Toluene, Dioxane/H₂O | Excellent general ligand for hindered and heteroaromatic chlorides.[8] |
| Pd₂(dba)₃ (1-2.5%) | XPhos (2-5%) | K₃PO₄, Cs₂CO₃ | 2-MeTHF, Dioxane | Highly active, often at lower temperatures than other systems.[8] |
| Pd(OAc)₂ (2-5%) | RuPhos (4-10%) | K₂CO₃, K₃PO₄ | Dioxane, t-AmylOH | Very effective for electron-deficient heteroaromatic systems. |
| PEPPSI™-IPr (2-5%) | (NHC ligand) | K₃PO₄, KOtBu | Toluene, Dioxane | N-Heterocyclic Carbene (NHC) catalyst; very robust and thermally stable.[9] |
Q2: I've switched to an XPhos-based catalyst system but still see no reaction. What's next?
A2: If the catalyst system is appropriate, the next factors to investigate are the reaction conditions and reagent quality.
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is extremely sensitive to oxygen. Incomplete degassing or a small leak in your system will kill the catalyst, leading to the formation of palladium black and no product.
-
Action: Ensure your solvent is thoroughly degassed. Sparging with argon or nitrogen for 20-30 minutes is effective. For maximum air removal, perform 3-4 freeze-pump-thaw cycles. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of inert gas.
-
-
Temperature: Aryl chlorides require thermal energy. Most successful couplings of this type require temperatures between 90-110 °C.[1] If you are running the reaction at 60-80 °C, it may be too cold.
-
Base and Reagent Quality: Ensure your base (e.g., K₃PO₄) is finely powdered and dry. Clumpy base has poor solubility and surface area. Critically, verify the quality of your boronic acid or ester. Boronic acids can degrade on the shelf, especially if they are electron-rich or heteroaromatic.[12]
-
Action: If in doubt, purchase fresh boronic acid or convert it to its more stable pinacol (Bpin) boronate ester.[12]
-
Category 2: Selectivity Issues (Mono- vs. Di-substitution)
Q3: I want to synthesize the mono-arylated product, but I'm getting a mixture of mono- and di-substituted compounds. How can I improve selectivity?
A3: This is a classic challenge with polyhalogenated substrates. Selectivity is achieved by exploiting the different reactivity of the two C-Cl bonds and controlling the stoichiometry.
-
Inherent Reactivity: The C4-Cl bond is generally more reactive towards oxidative addition than the C1-Cl bond. This is because it is adjacent to the electron-withdrawing fluorine atom and is in a more electron-deficient region of the pyridazine ring system, making the carbon more electrophilic.[15][16]
-
Strategies for Mono-selectivity:
-
Stoichiometry: This is the most critical lever. Use a slight deficiency or exactly 1.0 equivalent of the boronic acid relative to the dichlorophthalazine. This ensures there isn't enough nucleophile for the second coupling.
-
Lower Temperature & Time: Perform the reaction at the lowest temperature that gives a reasonable rate for the first coupling (e.g., start at 80 °C). Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed, before significant di-substitution occurs.
-
Less Active Catalyst: If you are using a highly active system like one based on XPhos, consider switching to a slightly less reactive ligand (e.g., SPhos or even P(t-Bu)₃). A less potent catalyst may have a greater ability to differentiate between the two C-Cl positions.
-
Q4: I need the di-substituted product, but the reaction stalls after the first coupling. How can I push it to completion?
A4: The second coupling is significantly more difficult than the first due to increased steric hindrance from the newly installed aryl group. You need to use more forcing conditions.
-
Increase Equivalents: Use at least 2.2-2.5 equivalents of the boronic acid and a corresponding excess of base (e.g., 4-5 equivalents).
-
Increase Catalyst Loading: Don't be afraid to increase the catalyst loading to 5 mol % or even higher for this difficult transformation.
-
Maximize Temperature: Increase the reaction temperature to the reflux point of your solvent (e.g., 100 °C for dioxane, 110 °C for toluene).
-
Extended Reaction Time: This second step will be slow. Allow the reaction to run for 24-48 hours, monitoring for progress.
-
Use the Most Active System: This is where highly active, bulky ligands like XPhos or NHC-based catalysts truly shine. Ensure you are using one of the top-tier systems from Table 2.
Category 3: Side Product Formation
Q5: My desired product is formed, but I have a major side product corresponding to my boronic acid with a hydrogen in place of the boron (protodeboronation). How do I prevent this?
A5: Protodeboronation is a very common side reaction where the C-B bond is cleaved by a proton source.[12] It competes directly with the desired transmetalation step. If your coupling is slow, protodeboronation has more time to occur.
-
Cause: This is often exacerbated by excess water, high temperatures, and strong bases.[12]
-
Solutions:
-
Use Boronate Esters: The best defense is to use a more stable boron species. Pinacol (Bpin) or MIDA boronates are significantly more resistant to protodeboronation than the free boronic acids.[12] They act as a "slow-release" form of the boronic acid under the reaction conditions.
-
Optimize the Base: Strong hydroxide bases (NaOH, KOH) can accelerate protodeboronation. K₃PO₄ is generally a better choice. In particularly stubborn cases, using an anhydrous fluoride source like CsF or KF can be effective, as the fluoride ion activates the boron species without introducing a strong Brønsted base.[9][11]
-
Minimize Water: While a small amount of water can be beneficial, excess water will promote this side reaction. Use anhydrous solvents and if using a biphasic system, stick to a high organic:water ratio (e.g., 10:1).
-
Increase Reaction Rate: A faster Suzuki coupling will outcompete the slower protodeboronation. Using a more active catalyst system can paradoxically lead to less of this side product.[12]
-
Q6: I'm observing a side product that appears to be a dimer of my boronic acid (homocoupling). What causes this?
A6: Homocoupling (R-B(OH)₂ → R-R) is a tell-tale sign of oxygen in your reaction system. The Pd(0) catalyst can react with O₂ and the boronic acid in an alternative catalytic cycle that produces the dimer.
-
Solution: The only solution is to rigorously exclude oxygen. Re-evaluate your inert atmosphere technique. Ensure you degas the reaction mixture after all reagents (except the catalyst) have been added, and then add the catalyst under a positive flow of inert gas.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation at C4
This protocol provides a robust starting point for the selective synthesis of 4-aryl-1-chloro-5-fluorophthalazine.
-
Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.05 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (10:1 v/v ratio, to make a final concentration of ~0.1 M in the limiting reagent).
-
Degassing: Sparge the mixture with a subsurface stream of argon for 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh out the palladium precursor (e.g., Pd(OAc)₂, 0.03 eq.) and the ligand (e.g., SPhos, 0.06 eq.). Under a positive flow of argon, quickly add the catalyst and ligand solids to the reaction mixture.
-
Reaction: Seal the vessel tightly and place it in a pre-heated oil bath at 90 °C. Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LCMS. Upon completion (consumption of starting material), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Forcing Conditions for Di-Arylation
This protocol is designed to overcome the steric hindrance of the second coupling.
-
Setup: To an oven-dried pressure-rated tube, add this compound (1.0 eq.), the desired arylboronic acid pinacol ester (aryl-Bpin, 2.5 eq.), and finely powdered cesium carbonate (Cs₂CO₃, 4.0 eq.).
-
Inerting & Solvent: Seal the tube, evacuate and backfill with argon (3x). Add anhydrous, degassed 2-MeTHF or toluene (~0.1 M).
-
Catalyst: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq.) and the ligand (e.g., XPhos, 0.05 eq.) under a positive argon flow.
-
Reaction: Seal the pressure tube tightly and place it in a pre-heated oil bath or heating block at 110 °C. Stir vigorously for 24-48 hours.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1. Note that the di-substituted product will be significantly less polar than the mono-substituted intermediate.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,4-Dichloro-5-fluorophthalazine
Welcome to the technical support center for the synthesis of 1,4-Dichloro-5-fluorophthalazine. This guide is designed for researchers, chemists, and drug development professionals who are working with or plan to synthesize this valuable heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and analogous procedures.
Overview of the Synthesis
The synthesis of this compound typically proceeds via the deoxychlorination of a precursor, 5-fluoro-2,3-dihydrophthalazine-1,4-dione. This transformation is most commonly achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃), often with additives to facilitate the reaction. While conceptually straightforward, this reaction requires careful control of conditions to ensure high yield and purity, as it is prone to specific challenges related to reagent handling, reaction monitoring, and product isolation.
This guide will focus on the critical chlorination step, providing a robust protocol and a detailed troubleshooting guide to navigate the potential hurdles in your experiment.
Proposed Synthetic Workflow
The transformation from the phthalazinone precursor to the desired dichlorinated product is a critical step that requires precision. The following diagram outlines the general workflow.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| 5-fluoro-2,3-dihydrophthalazine-1,4-dione | 1.0 | >98% | Ensure starting material is dry. |
| Phosphorus Oxychloride (POCl₃) | 10-20 | >99% | Use freshly distilled or from a newly opened bottle. Acts as solvent. |
| N,N-Dimethylaniline (DMA) (Optional) | 1.5-2.0 | >99% | Acts as an acid scavenger/catalyst.[1][2] |
| Dichloromethane (DCM) | - | ACS Grade | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For quenching. |
| Brine | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Charging Reagents: To the flask, add 5-fluoro-2,3-dihydrophthalazine-1,4-dione (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 10-20 eq) via syringe. If using, add N,N-dimethylaniline (1.5 eq) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-16 hours.[3] The reaction progress should be monitored.
-
Monitoring: Periodically (e.g., every 2 hours), take a small aliquot from the reaction, carefully quench it with ice water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.
-
Work-up - Step A (POCl₃ Removal): After the reaction is complete, cool the mixture to room temperature. It is highly recommended to remove the excess POCl₃ under reduced pressure (vacuum distillation).[4] This step is crucial for preventing violent quenching and improving product isolation.
-
Work-up - Step B (Quenching): Cool the remaining residue in an ice bath. Very slowly and carefully, pour the residue onto a vigorously stirred mixture of crushed ice and dichloromethane.[1] This process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.[5]
-
Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH 7-8). Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues that you may encounter during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 1: The reaction is sluggish or does not go to completion.
-
Question: I have been refluxing for several hours, but my TLC/LC-MS analysis still shows a significant amount of starting material. What should I do?
-
Answer:
-
Potential Cause 1: Reagent Quality. Phosphorus oxychloride is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which reduces its efficacy.[4]
-
Solution: Ensure you are using POCl₃ from a fresh bottle or that it has been recently distilled. The use of older or improperly stored POCl₃ is a common cause of incomplete reactions.
-
Potential Cause 2: Insufficient Activation. The lactam oxygen of the phthalazinone precursor may not be sufficiently activated for chlorination.
-
Solution: Consider adding a co-reagent like phosphorus pentachloride (PCl₅) in a small amount (e.g., 0.3 eq). The combination of POCl₃ and PCl₅ can be more effective for chlorinating cyclic amides.[4] Alternatively, adding a tertiary amine base like N,N-dimethylaniline can catalyze the reaction.[1][2]
-
Potential Cause 3: Reaction Time. Some heterocyclic chlorinations can be slow. If reagent quality is confirmed, simply extending the reflux time may be necessary. Continue to monitor the reaction until no further conversion is observed.
-
Issue 2: My TLC shows complete conversion, but after work-up, the starting material has reappeared.
-
Question: The reaction seemed complete, but after quenching and extracting, my NMR/TLC shows a mixture of product and starting material. Why did this happen?
-
Answer:
-
Primary Cause: Product Hydrolysis. This is a classic problem in deoxychlorination reactions.[4][6] The this compound product is susceptible to hydrolysis, especially under basic or hot aqueous conditions, which converts it back to the starting phthalazinone. The work-up itself can revert the product.
-
Solution 1: Remove Excess POCl₃ First. Before quenching, it is critical to distill off the excess POCl₃ under vacuum.[4] This significantly reduces the exotherm and acidity during the quench, minimizing the chance of hydrolysis.
-
Solution 2: Controlled Quenching. The quenching process must be done slowly and at low temperatures (0 °C or below). Pouring the reaction mixture onto a vigorously stirred slurry of ice is much more effective than adding water to the reaction mixture.[3] This helps dissipate the heat from the exothermic reaction of residual POCl₃ with water.[5]
-
Solution 3: Use a Mild Base. When neutralizing the quenched mixture, use a weak base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).[4] This keeps the pH from becoming too high, which can accelerate hydrolysis.
-
Issue 3: The overall yield is very low, and I have a lot of intractable material.
-
Question: After purification, my final yield is much lower than expected. What are the common causes of product loss?
-
Answer:
-
Potential Cause 1: Vigorous Quenching. An uncontrolled quench can lead to localized heating and pH spikes, causing decomposition of the product into undesired side-products or polymers.
-
Solution: Adhere strictly to the controlled quenching protocol described above: remove excess POCl₃, use an ice slurry, and add the reaction mixture slowly.
-
Potential Cause 2: Inefficient Extraction. The product may have some solubility in the aqueous phase, especially if the pH is not properly controlled.
-
Solution: Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. Perform at least three extractions with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.
-
Potential Cause 3: Purification Losses. The product may be partially lost during recrystallization if an inappropriate solvent is used or if it co-precipitates with impurities.
-
Solution: Perform small-scale solubility tests to find an optimal recrystallization solvent system that provides good recovery of pure crystals. If the crude product is very impure, column chromatography may be a better initial purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns with this reaction?
-
A1: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas.[5] Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching step is particularly hazardous due to its exothermic nature.
-
-
Q2: Can I use thionyl chloride (SOCl₂) instead of POCl₃?
-
A2: While SOCl₂ is a common chlorinating agent, POCl₃ is generally more effective and commonly used for the deoxychlorination of amides and lactams found in nitrogen heterocyles.[4] SOCl₂ might require different reaction conditions (e.g., addition of a catalytic amount of DMF) and may not provide the same efficiency for this specific substrate.
-
-
Q3: How do I properly dispose of the waste from this reaction?
-
A3: The aqueous waste from the work-up will be acidic and contain phosphates. It must be neutralized before disposal according to your institution's guidelines. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container.
-
-
Q4: What analytical techniques are best for confirming the final product structure?
-
A4: A combination of techniques is recommended. ¹H NMR and ¹⁹F NMR will confirm the presence and environment of the fluorine atom and aromatic protons. ¹³C NMR will show the correct number of carbon signals. Mass Spectrometry (MS) will confirm the molecular weight and isotopic pattern characteristic of a dichlorinated compound.
-
References
- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
Stability issues of 1,4-Dichloro-5-fluorophthalazine under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 1,4-Dichloro-5-fluorophthalazine Under Acidic Conditions
Disclaimer: Direct experimental studies on the stability of this compound under acidic conditions are not extensively available in peer-reviewed literature. This guide is therefore based on established principles of organic chemistry, reactivity patterns of analogous halogenated N-heterocyclic compounds, and extensive experience in troubleshooting synthetic chemistry challenges. All recommendations should be validated under your specific experimental conditions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for its reactive chloro-substituents that allow for diverse functionalization.[1][2] However, like many poly-halogenated nitrogen heterocycles, its stability can be a critical parameter, particularly in the presence of acids which are common reagents and catalysts. This technical guide addresses potential stability issues, provides troubleshooting advice, and offers a framework for assessing the compound's viability in your acidic reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic environment?
A1: There are two main concerns, which can occur concurrently:
-
Protonation of the Phthalazine Core: The nitrogen atoms in the phthalazine ring are basic and can be protonated by acids. This increases the electrophilicity of the carbon atoms, particularly those bearing the chloro-substituents, making them more susceptible to nucleophilic attack.
-
Hydrolysis of Chloro-Substituents: The chloro groups at the 1 and 4 positions are the most likely points of reactivity. Under acidic conditions, water or other nucleophiles present in the reaction mixture can displace one or both chlorine atoms. This is a classic nucleophilic aromatic substitution (SNAr) type reaction, which is often catalyzed by acid.
Q2: What are the potential degradation products I should look for?
A2: The primary degradation products are likely to be the result of hydrolysis. Depending on the reaction conditions (acid strength, temperature, water content), you might observe:
-
1-Chloro-4-hydroxy-5-fluorophthalazine: The product of single hydrolysis.
-
1,4-Dihydroxy-5-fluorophthalazine (Phthalazinone derivative): The product of double hydrolysis.
-
Further degradation or polymerization products, especially under harsh acidic conditions and elevated temperatures.
Q3: What are the tell-tale signs of degradation during my experiment?
A3: Both visual and analytical cues can indicate compound instability:
-
Visual Observation: A noticeable color change in the reaction mixture (e.g., from colorless/pale yellow to dark brown or black) often suggests decomposition or the formation of polymeric byproducts.
-
Analytical Monitoring (TLC/HPLC/LC-MS):
-
The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.
-
The emergence of new peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram, often with shorter retention times.
-
Mass Spectrometry (MS) data showing ions corresponding to the masses of the potential hydrolysis products.
-
Q4: How should I store this compound to ensure its stability?
A4: To maximize shelf-life and ensure batch-to-batch consistency, store the compound under the following conditions:
-
Temperature: In a refrigerator, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.
-
Environment: In a tightly sealed container, away from moisture and acidic vapors. A desiccator is highly recommended.
Q5: Could the fluorine atom be displaced under acidic conditions?
A5: The C-F bond on the aromatic ring is exceptionally strong and generally much less susceptible to nucleophilic displacement than C-Cl bonds in similar environments.[3] Under typical acidic conditions used in organic synthesis, the displacement of the fluorine atom is highly unlikely. Degradation will preferentially occur at the C-Cl positions.
Troubleshooting Guide
This section addresses specific issues you may encounter in your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield in an Acid-Catalyzed Reaction | Degradation of the this compound starting material. | 1. Run a Control Experiment: Subject your starting material to the reaction conditions (acid, solvent, temperature) without the other coupling partners. Analyze the mixture over time (e.g., by TLC or HPLC) to assess its stability. 2. Lower the Temperature: Acid-catalyzed hydrolysis is often temperature-dependent. Reducing the reaction temperature may slow the rate of degradation more than the desired reaction. 3. Use a Milder Acid: If possible, switch from a strong mineral acid (e.g., H₂SO₄) to a weaker organic acid (e.g., acetic acid) or a Lewis acid that is less prone to hydrolysis.[4] 4. Minimize Water Content: Use anhydrous solvents and reagents to reduce the potential for hydrolysis. |
| Reaction Mixture Turns Dark Brown/Black | Significant decomposition and potential polymerization of the starting material or products. | 1. Immediate Analysis: If possible, carefully quench a small aliquot of the reaction and analyze it to identify the point at which decomposition begins. 2. Reduce Acid Stoichiometry: Use a catalytic amount of acid rather than stoichiometric or excess amounts. 3. Shorten Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions. |
| Inconsistent Results Between Reaction Runs | Variability in the purity or integrity of the starting material. | 1. Re-analyze Starting Material: Before each use, confirm the purity of your this compound by an appropriate analytical method (e.g., NMR, HPLC). 2. Implement Strict Storage Protocols: Ensure the compound is stored under an inert atmosphere and protected from moisture, as outlined in the FAQ section. Even brief exposure to atmospheric moisture can initiate slow hydrolysis. |
| Unexpected Peaks in LC-MS Analysis | Formation of hydrolysis byproducts. | 1. Characterize Byproducts: Use the mass data to confirm if the unexpected peaks correspond to mono- or di-hydrolyzed species. This confirms the degradation pathway. 2. Optimize Reaction Conditions: Based on the identity of the byproducts, apply the solutions from the "Low Yield" problem above to suppress their formation. |
Visualizing the Chemistry
Chemical Structure
Caption: Structure of this compound.
Hypothetical Acid-Catalyzed Hydrolysis Pathway
Caption: Postulated mechanism for the first hydrolysis step.
Recommended Experimental Protocol: Stability Assessment
This protocol provides a general framework for quantitatively assessing the stability of this compound under your specific acidic conditions.
Objective:
To determine the rate and extent of degradation of this compound in the presence of a specific acid at a given temperature.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., Dioxane, THF, Acetonitrile)
-
Acid of interest (e.g., HCl in Dioxane, Acetic Acid)
-
Internal standard (a stable, non-reactive compound, e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In a reaction vial, add the desired volume of the stock solution.
-
Time Zero (T=0) Sample: Withdraw an aliquot, quench it immediately with the basic solution, extract with a suitable organic solvent (e.g., ethyl acetate), and prepare for analysis. This is your baseline.
-
Initiate Degradation: Add the specified amount of acid to the reaction vial. Start a timer and maintain the reaction at the desired temperature (e.g., 25°C or 50°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw identical aliquots and quench them immediately as in step 3.
-
Analysis: Analyze all quenched samples by HPLC or GC-MS.
-
Data Interpretation: Calculate the peak area ratio of this compound to the internal standard for each time point. Plot this ratio against time to determine the degradation kinetics. Identify any major new peaks and, if using LC-MS, analyze their mass to identify degradation products.
Workflow for Stability Testing
Caption: Experimental workflow for stability assessment.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,4-Dichloro-5-fluorophthalazine and 1,4-dichlorophthalazine in Nucleophilic Aromatic Substitution
As a Senior Application Scientist, this guide provides an in-depth comparison of the chemical reactivity of 1,4-Dichloro-5-fluorophthalazine and its non-fluorinated analog, 1,4-dichlorophthalazine. These scaffolds are pivotal building blocks in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular architectures.[1][2] Understanding their relative reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for researchers in the field.
Introduction and Structural Overview
1,4-Dichlorophthalazine is a well-established heterocyclic building block featuring a benzene ring fused to a pyridazine ring, with two reactive chlorine atoms poised for substitution. Its derivative, this compound, incorporates an additional fluorine atom on the benzene ring. This seemingly minor structural modification has profound implications for the molecule's electronic properties and, consequently, its chemical reactivity.
The primary reaction pathway for these compounds is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atoms act as leaving groups. The phthalazine core itself is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyridazine ring, which activates the C1 and C4 positions towards nucleophilic attack.[3][4] The central question this guide addresses is: How does the addition of a fluorine atom at the C5 position further modulate this reactivity?
| Feature | 1,4-Dichlorophthalazine | This compound |
| Structure | ![]() | ![]() |
| Molecular Formula | C₈H₄Cl₂N₂[5] | C₈H₃Cl₂FN₂[6] |
| Molecular Weight | 199.04 g/mol [5] | 217.03 g/mol |
| CAS Number | 4752-10-7[7] | 23928-47-4[6][8] |
| Appearance | White to yellow solid[9] | Off-white solid[6] |
| Melting Point | 160-164 °C[2][9] | Data not widely published |
The SNAr Mechanism: A Theoretical Framework
Nucleophilic aromatic substitution is a two-step addition-elimination process.[10] Understanding this mechanism is crucial to appreciating the reactivity differences between our two subject molecules.
-
Step 1 (Rate-Determining): A nucleophile attacks one of the electron-deficient carbons bearing a leaving group (C1 or C4). This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Step 2 (Fast): The aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the substituted product.
The stability of the Meisenheimer complex is the single most important factor governing the reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring stabilize this negative intermediate through inductive and/or resonance effects, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[11][12]
Caption: Generalized workflow for the SNAr mechanism.
Comparative Reactivity Analysis: The Fluorine Factor
The introduction of a fluorine atom at the C5 position on this compound dramatically enhances its reactivity compared to the parent 1,4-dichlorophthalazine. This is primarily due to fluorine's powerful electronic effects.
Dominant Inductive Effect (-I)
Fluorine is the most electronegative element. It exerts a potent electron-withdrawing inductive effect, pulling electron density away from the entire aromatic system. This effect significantly depletes the electron density of the phthalazine core, making the C1 and C4 positions even more electrophilic and susceptible to nucleophilic attack.[13][14]
Stabilization of the Meisenheimer Complex
The key to the enhanced reactivity lies in the stabilization of the Meisenheimer intermediate. When a nucleophile attacks C1 or C4, a negative charge develops on the ring system. The C5-fluorine atom, along with the two ring nitrogens, effectively delocalizes and stabilizes this charge through a strong inductive pull.[11] This stabilization lowers the energy of the transition state for the first step of the SNAr reaction, leading to a faster reaction rate.[13][15] While halogens can also exert a weak, electron-donating mesomeric effect (+M), for fluorine this is far outweighed by its powerful inductive effect.
Caption: Fluorine's inductive effect highly activates the phthalazine core.
Experimental Protocol for Comparative Reactivity Study
To empirically validate the theoretical difference in reactivity, the following self-validating experimental protocol is proposed. It is designed to be conducted in parallel to ensure a direct and unbiased comparison.
Objective
To compare the rate of nucleophilic aromatic substitution of 1,4-dichlorophthalazine and this compound with a model nucleophile (morpholine) under identical reaction conditions.
Materials and Reagents
-
1,4-Dichlorophthalazine (Substrate A)
-
This compound (Substrate B)
-
Morpholine (Nucleophile)
-
Diisopropylethylamine (DIPEA, non-nucleophilic base)
-
Acetonitrile (ACN, polar aprotic solvent)
-
Ethyl acetate and Hexanes (for TLC and chromatography)
-
Deionized water and Brine
-
Anhydrous sodium sulfate
-
50 mL round-bottom flasks, magnetic stirrers, reflux condensers
-
TLC plates (silica gel 60 F₂₅₄)
-
LC-MS system for reaction monitoring
Experimental Workflow
Caption: Step-by-step workflow for the comparative reactivity experiment.
Step-by-Step Procedure
-
Setup: Prepare two identical reaction setups (Flask A for 1,4-dichlorophthalazine and Flask B for this compound).
-
Dissolution: In each flask, dissolve the respective substrate (e.g., 1.0 mmol) in 10 mL of acetonitrile.
-
Reagent Addition: To each flask at room temperature, add morpholine (1.1 mmol, 1.1 eq) followed by DIPEA (1.5 mmol, 1.5 eq).
-
Reaction & Monitoring: Place both flasks in a pre-heated oil bath at 60°C and begin stirring. Monitor the progress of each reaction simultaneously by taking small aliquots at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) and analyzing them by TLC and LC-MS to observe the consumption of starting material and formation of the product.
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 4 hours), cool the flask to room temperature and quench by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel. Determine the isolated yield and confirm the product structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results and Data Interpretation
Based on the theoretical principles discussed, the experiment should yield clear, quantifiable differences in reactivity.
Illustrative Data Summary:
| Parameter | Reaction A (1,4-dichlorophthalazine) | Reaction B (this compound) | Rationale |
| Reaction Time (LC-MS) | ~ 3-4 hours for >95% conversion | ~ 30-60 minutes for >95% conversion | The C5-F group significantly accelerates the rate-determining nucleophilic attack. |
| Isolated Yield | 75-85% | 90-98% | Faster, cleaner reaction often leads to higher yields and fewer side products. |
| Qualitative Observation | Slower disappearance of starting material spot on TLC. | Rapid formation of product spot and disappearance of starting material on TLC. | Visual confirmation of the kinetic difference. |
This expected outcome provides strong evidence for the activating nature of the fluorine substituent. Researchers can leverage this enhanced reactivity to conduct substitutions on the fluorinated scaffold under milder conditions (e.g., lower temperatures or shorter reaction times), potentially improving functional group tolerance and reducing energy consumption.
References
- 1. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. du.edu.eg [du.edu.eg]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound|CAS 23928-47-4 [rlavie.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | CAS#:23928-47-4 | Chemsrc [chemsrc.com]
- 9. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. wyzant.com [wyzant.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Comparative Guide to Alternatives for 1,4-Dichloro-5-fluorophthalazine in Modern Drug Synthesis
This guide provides an in-depth comparison of alternative reagents to 1,4-dichloro-5-fluorophthalazine, a key building block in contemporary drug discovery. We will delve into the chemical reactivity, strategic applications, and experimental nuances of viable alternatives, offering researchers and drug development professionals the data-driven insights needed to make informed decisions in their synthetic campaigns. Our focus is on the causality behind experimental choices, ensuring that the presented protocols are not just recipes, but self-validating systems for robust chemical synthesis.
The Role of this compound: A Privileged Scaffold
This compound is a highly valuable heterocyclic scaffold in medicinal chemistry. Its utility stems from several key features:
-
Differentiated Reactivity: The two chlorine atoms at the C1 and C4 positions serve as versatile handles for sequential or differential functionalization.
-
Electronic Activation: The presence of the electron-withdrawing fluorine atom and the embedded pyrazine-like nitrogen atoms activate the phthalazine core towards nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This enhanced electrophilicity allows for milder reaction conditions compared to less activated systems.
-
Vectorial Diversity: The distinct chemical environments of the C1 and C4 positions allow for the introduction of various substituents, enabling the exploration of chemical space in multiple vectors to optimize drug-target interactions.
These characteristics have made it a cornerstone in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The phthalazine core acts as a rigid scaffold that can appropriately position pharmacophoric elements for optimal binding.
Strategic Alternatives and Comparative Analysis
While this compound is a potent tool, strategic considerations such as cost, synthetic accessibility, patentability, and the fine-tuning of physicochemical properties often necessitate the exploration of alternatives. Here, we compare several classes of alternatives.
Direct Analogs: Modulating Reactivity through Substitution
The most direct alternatives are other substituted 1,4-dichlorophthalazines. The choice of substituent allows for a tunable level of reactivity and can significantly impact the final compound's properties.
-
1,4-Dichlorophthalazine: This is the parent, unsubstituted scaffold. Its primary advantage is its commercial availability and lower cost. However, the absence of an activating group like fluorine renders it less reactive towards SNAr, often requiring more forcing conditions (higher temperatures, longer reaction times).[4]
-
1,4-Dichloro-6-(trifluoromethyl)phthalazine: The trifluoromethyl (CF₃) group is a much stronger electron-withdrawing group than fluorine.[5] This significantly enhances the electrophilicity of the phthalazine core, making it highly reactive in SNAr reactions. This can be advantageous for difficult substitutions but may also lead to a higher incidence of side reactions if not carefully controlled. The CF₃ group also significantly increases the lipophilicity of the molecule.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation.[6][7][8] The performance of these dihalophthalazines can vary, especially concerning the challenge of achieving selective mono-substitution.
| Reagent | Typical Conditions for Mono-Arylation | Observed Yields (Mono-Product) | Key Challenges |
| This compound | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C | 60-85% | Control of stoichiometry is critical to avoid di-substitution. |
| 1,4-Dichlorophthalazine | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90 °C | 55-75% | Slower reaction rates; potential for dehalogenation side-products.[9] |
| 1,4-Dichloro-6-(trifluoromethyl)phthalazine | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C | 65-90% | High reactivity can make selective mono-substitution challenging. |
Bioisosteric Replacements: Expanding Chemical Space
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in lead optimization.[10][11][12] This can lead to improved pharmacokinetic profiles, novel intellectual property, and circumvention of known toxicophores.
-
Dichlorinated Quinoxalines and Quinazolines: These scaffolds are common bioisosteres for phthalazines. They maintain a bicyclic heteroaromatic core but alter the nitrogen atom placement. This can subtly change the hydrogen bonding capabilities and overall geometry of the molecule, potentially leading to improved target affinity or selectivity.
-
Dichlorinated Pyridopyridazines: These represent aza-analogs of phthalazines, where a CH group in the benzene ring is replaced by a nitrogen atom. This increases the polarity and potential for hydrogen bonding, which can be beneficial for improving solubility.
-
2,5-Dichloropyrazine: For scaffolds where the fused benzene ring is not essential for activity, simpler monocyclic heterocycles like 2,5-dichloropyrazine can be an effective and synthetically accessible alternative.[13]
Conceptual Framework for Bioisosteric Replacement
The following diagram illustrates the relationship between the core scaffold and its potential bioisosteres.
Caption: Bioisosteric relationships of the core scaffold.
Experimental Protocols: A Practical Guide
To provide actionable insights, we present detailed protocols for two common and critical reaction types: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Protocol: Selective Mono-amination via SNAr
This protocol details a typical procedure for the selective mono-amination of a dichlorinated phthalazine. The higher reactivity of the C1 position, influenced by the adjacent nitrogen, often allows for selective substitution at lower temperatures.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drughunter.com [drughunter.com]
- 11. drughunter.com [drughunter.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-Phthalazine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-fluoro-phthalazine derivatives, a chemical scaffold of significant interest in contemporary drug discovery. We will objectively compare the performance of these derivatives against various biological targets, supported by experimental data, to provide actionable insights for researchers, medicinal chemists, and drug development professionals. Our focus will be on elucidating the causal relationships between structural modifications and biological outcomes, thereby empowering more rational design of novel therapeutics.
The 5-Fluoro-Phthalazine Scaffold: A Privileged Motif in Medicinal Chemistry
The phthalazine core, a bicyclic aromatic heterocycle, has long been recognized as a versatile scaffold in medicinal chemistry, lending itself to a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom at the 5-position of the phthalazine ring has emerged as a particularly impactful modification. Fluorine's unique properties—high electronegativity, small atomic radius, and its ability to form strong carbon-fluorine bonds and participate in hydrogen bonding—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These influences include enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.
This guide will delve into the SAR of 5-fluoro-phthalazine derivatives, with a comparative focus on two key classes of therapeutic targets: Poly(ADP-ribose) Polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Comparative SAR Analysis: PARP vs. VEGFR-2 Inhibition
The 5-fluoro-phthalazine scaffold has been successfully exploited in the development of potent inhibitors for both PARP and VEGFR-2. However, the specific structural requirements for optimal activity against each target differ significantly.
5-Fluoro-Phthalazine Derivatives as PARP Inhibitors
PARP enzymes, particularly PARP1, are crucial for DNA repair. Their inhibition is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 5-fluoro-phthalazinone core is a key feature of the potent PARP inhibitor, Talazoparib.
Key SAR Insights for PARP Inhibition:
-
The 5-Fluoro Group: The fluorine atom at the 5-position is critical for high-potency PARP inhibition. It is believed to engage in favorable interactions within the active site of the PARP enzyme, potentially through hydrogen bonding or other electrostatic interactions, thereby enhancing binding affinity.
-
The Phthalazinone Core: The lactam (amide) functionality within the phthalazinone ring system is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the enzyme's active site residues.
-
Substituents at Other Positions: The nature and stereochemistry of substituents at other positions on the fused ring system are pivotal for potent and selective PARP inhibition. For instance, in Talazoparib, the specific stereochemistry of the fluorophenyl and triazolyl-methyl groups is essential for its high affinity and trapping efficiency.[2]
5-Fluoro-Phthalazine Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
Key SAR Insights for VEGFR-2 Inhibition:
-
The 5-Fluoro Group: While not as universally critical as in PARP inhibitors, the 5-fluoro substituent can still contribute to enhanced activity in VEGFR-2 inhibitors. Its electron-withdrawing nature can modulate the electronics of the phthalazine ring system, influencing its interactions with the kinase domain.
-
Substitutions at the 1- and 4-Positions: For VEGFR-2 inhibition, bulky and hydrophobic substituents at the 1- and 4-positions of the phthalazine core are often favored. These groups typically occupy the hydrophobic pockets of the ATP-binding site of the kinase.
-
Linker and Terminal Moieties: The nature of the linker connecting the phthalazine core to a terminal hydrophobic group is a key determinant of activity. Biarylurea moieties, for example, have been shown to be particularly effective in conferring potent VEGFR-2 inhibition.[3]
Comparative Data Summary
The following table summarizes the inhibitory activities of representative 5-fluoro-phthalazine derivatives and related analogs against PARP1 and VEGFR-2, providing a quantitative basis for comparison.
| Compound/Derivative | Target | IC50/Ki | Cell-based Activity (Cell Line) | IC50 (Cell-based) | Reference |
| Talazoparib (BMN 673) | PARP1 | Ki = 1.2 nM | MX-1 (BRCA1 mutant) | EC50 = 0.3 nM | [2] |
| Talazoparib (BMN 673) | PARP2 | Ki = 0.87 nM | Capan-1 (BRCA2 mutant) | EC50 = 5 nM | [2] |
| Phthalazine Derivative 6c | VEGFR-2 | - | HCT-116 | 6.2 µM | [4] |
| Phthalazine Derivative 6f | VEGFR-2 | - | HCT-116 | 3.2 µM | [4] |
| Phthalazine Derivative 7a | VEGFR-2 | 0.11 ± 0.01 µM | HCT-116 | 6.04 ± 0.30 µM | [5] |
| Phthalazine Derivative 7b | VEGFR-2 | 0.31 ± 0.03 µM | MCF-7 | 17.9 ± 0.50 µM | [5] |
Experimental Protocols
To ensure the reproducibility and validity of the data presented, we provide detailed, step-by-step methodologies for the key assays used to characterize 5-fluoro-phthalazine derivatives.
PARP1 Enzyme Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to determine the in vitro inhibitory potency of compounds against PARP1.
Materials:
-
Recombinant Human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Fluorescent NAD+ detection kit
-
Black 96-well assay plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant PARP1 in PARP assay buffer.
-
Prepare a working solution of activated DNA in PARP assay buffer.
-
Prepare serial dilutions of the test compounds in PARP assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare a working solution of β-NAD+ in PARP assay buffer.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Add the PARP1 enzyme and activated DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the β-NAD+ solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds dissolved in DMSO
-
Kinase-Glo® MAX reagent
-
White 96-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a master mixture containing kinase buffer, ATP, and the PTK substrate.
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the VEGFR-2 enzyme in kinase buffer.
-
-
Assay Setup:
-
Add the master mixture to each well of a white 96-well plate.
-
Add the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add kinase buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add kinase buffer.
-
-
Enzyme Addition:
-
To the "Test Wells" and "Positive Control" wells, add the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add kinase buffer.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Luminescence Detection:
-
After the incubation period, add Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
MTT Cell Proliferation Assay
This protocol details the MTT assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the general SAR trends and a typical experimental workflow.
Caption: Key SAR trends for 5-fluoro-phthalazine derivatives.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The 5-fluoro-phthalazine scaffold represents a highly valuable starting point for the design of potent inhibitors against a range of therapeutic targets. As demonstrated in this guide, the structure-activity relationships for these derivatives are target-dependent, with specific structural features driving potency and selectivity for enzymes like PARP1 and VEGFR-2. A thorough understanding of these SAR trends, coupled with robust and reproducible experimental evaluation, is paramount for the successful development of novel 5-fluoro-phthalazine-based therapeutics. This guide provides a foundational framework to inform such rational drug design efforts.
References
A Comparative Guide to In-Silico Modeling of 1,4-Dichloro-5-fluorophthalazine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of in-silico modeling techniques to elucidate the reaction mechanisms of 1,4-Dichloro-5-fluorophthalazine, a crucial scaffold in medicinal chemistry. As Senior Application Scientists, our goal is to bridge theoretical computations with practical laboratory insights. This document moves beyond a simple procedural outline to explain the rationale behind computational choices, ensuring a self-validating and robust approach to predicting chemical reactivity.
Introduction: The Significance of this compound
Phthalazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, cardiotonic, and anti-inflammatory properties.[1] The title compound, this compound, is a highly functionalized building block, primed for derivatization. The two chlorine atoms at positions 1 and 4 are susceptible to nucleophilic substitution, making this molecule a versatile starting material for the synthesis of diverse compound libraries.[2][3] The fluorine atom at position 5 further modulates the electronic properties of the aromatic system, influencing the regioselectivity and rate of these reactions.
Understanding the underlying reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. In-silico modeling offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies for achieving this understanding.
Theoretical Foundation: Why Use In-Silico Modeling for Reaction Mechanisms?
At its core, a chemical reaction is a journey across a potential energy surface (PES). Reactants reside in energy minima, and to become products (often in another energy minimum), they must traverse an energy barrier. The peak of this barrier is the transition state (TS), an ephemeral, high-energy species that dictates the reaction's kinetics.
In-silico modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), allows us to map out this PES.[4] By calculating the energies of reactants, products, intermediates, and transition states, we can determine key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies. This predictive power is invaluable for:
-
Elucidating Reaction Pathways: Distinguishing between different possible mechanisms, such as a stepwise or a concerted Nucleophilic Aromatic Substitution (SNAr).[5]
-
Predicting Regioselectivity: In a molecule with multiple reactive sites like this compound, computational methods can predict which site is more susceptible to nucleophilic attack by comparing the activation energies for each pathway.
-
Rationalizing Substituent Effects: Understanding how the electron-withdrawing fluorine atom influences the reactivity of the two C-Cl bonds.
-
Guiding Experimental Design: Focusing laboratory efforts on the most promising reaction conditions and substrates.
In-Silico Modeling Workflow: A Step-by-Step Protocol for an SNAr Reaction
Let us consider a representative SNAr reaction of this compound with a generic nucleophile, ammonia (NH₃), to illustrate the in-silico workflow.
Experimental Protocol: Computational Details
-
Software Selection: A widely used quantum chemistry package such as Gaussian, ORCA, or Spartan is suitable for these calculations.
-
Method and Basis Set Selection: The B3LYP functional, a popular hybrid DFT functional, combined with a Pople-style basis set like 6-31G(d) or a more flexible basis set like 6-311+G(d,p), offers a good balance of accuracy and computational cost for organic reaction mechanisms.
-
Geometry Optimization and Frequency Calculations:
-
Build the initial 3D structures of the reactants (this compound and ammonia).
-
Perform geometry optimizations to find the lowest energy conformations of the reactants and the expected products of substitution at C1 and C4.
-
Conduct frequency calculations on the optimized structures to confirm they are true minima on the PES (no imaginary frequencies).
-
-
Transition State Searching:
-
Propose an initial guess for the transition state structure. For an SNAr reaction, this will involve the nucleophile approaching the carbon atom and the leaving group beginning to depart.
-
Use a transition state optimization algorithm (e.g., QST2, QST3, or Berny optimization with the TS keyword) to locate the saddle point on the PES.
-
Perform a frequency calculation on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
To confirm that the found transition state connects the desired reactants and products, perform an IRC calculation. This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized structures (reactants, transition states, and products) using a larger basis set for improved accuracy.
-
The activation energy (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants.
-
The reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.
-
Predicted Reaction Mechanism and Regioselectivity
The SNAr reaction on this compound can proceed through either a concerted or a stepwise mechanism. The stepwise mechanism involves the formation of a high-energy intermediate known as a Meisenheimer complex.
By calculating the activation energies for nucleophilic attack at both C1 and C4, we can predict the regioselectivity. The fluorine atom at C5 is electron-withdrawing, which will stabilize the negative charge in the Meisenheimer intermediate. This effect is expected to be more pronounced for substitution at C4, potentially making it the preferred site of reaction. The computational results will provide a quantitative measure of this preference.
Comparison with Experimental Validation Techniques
While in-silico modeling is a powerful predictive tool, experimental validation is crucial for confirming the computational results.[6][7]
Experimental Protocol: Kinetic Studies
-
Reaction Setup: A solution of this compound and the nucleophile in a suitable solvent is prepared in a thermostated reactor.
-
Monitoring Reaction Progress: Aliquots of the reaction mixture are taken at regular intervals. The concentration of the reactant or product is monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The reaction rate is determined from the change in concentration over time. By performing the reaction at different temperatures, the experimental activation energy can be determined using the Arrhenius equation.
The table below compares the in-silico approach with common experimental validation techniques.
| Feature | In-Silico Modeling (DFT) | Kinetic Studies (e.g., HPLC, GC) | Spectroscopic Analysis (NMR, MS) |
| Information Obtained | Transition state structures, reaction pathways, activation energies, reaction energies | Reaction rates, experimental activation energy, reaction order | Identification of products and stable intermediates |
| Typical Timeframe | Days to weeks | Weeks to months | Days to weeks |
| Relative Cost | Low to moderate (computational resources) | Moderate to high (reagents, equipment) | Moderate to high (equipment, consumables) |
| Key Advantages | Provides detailed mechanistic insight, predictive power, safety | Provides real-world kinetic data, direct measure of reactivity | Direct observation of chemical species, unambiguous product identification |
| Limitations | Accuracy depends on the level of theory, solvent effects can be challenging to model accurately | Does not provide information on transient species (transition states) | May not detect short-lived intermediates |
Conclusion: An Integrated Approach to Understanding Reactivity
In-silico modeling provides an unparalleled level of detail into the mechanisms of chemical reactions. For a molecule like this compound, computational chemistry can predict the most likely reaction pathways and regioselectivity in nucleophilic aromatic substitution reactions. However, it is the synergy between computational predictions and experimental validation that provides the most robust and reliable understanding. By integrating these approaches, researchers can accelerate the discovery and development of new synthetic methodologies and novel therapeutic agents.
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Novel Compounds Derived from 1,4-Dichloro-5-fluorophthalazine
Introduction: The Promise and Peril of Privileged Scaffolds
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – core molecular structures with a propensity to bind to multiple biological targets – represents both a significant opportunity and a considerable challenge. The phthalazine core, a nitrogen-containing heterocyclic system, has gained prominence as such a scaffold, with numerous derivatives exhibiting a wide array of biological activities, including potent antitumor and anti-inflammatory properties.[1][2] The introduction of a fluorine atom, as in the case of 1,4-dichloro-5-fluorophthalazine, offers a strategic advantage for modulating physicochemical properties and enhancing metabolic stability, making it an attractive starting point for novel therapeutic agents.
However, the very promiscuity that makes a scaffold "privileged" also raises the critical issue of cross-reactivity and off-target effects.[3][4] Unintended interactions with proteins other than the primary therapeutic target can lead to adverse drug reactions (ADRs), toxicity, and ultimately, clinical trial failures.[5] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide provides a comprehensive framework for evaluating the cross-reactivity of compounds synthesized from this compound. We will objectively compare its derivatives' performance with alternative heterocyclic scaffolds, supported by detailed experimental protocols and data interpretation. Our goal is to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of off-target interactions and select drug candidates with the highest potential for safety and efficacy.
Part 1: Synthesis of a Focused Library from this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective substitution. This enables the facile generation of a diverse library of compounds for biological screening. A typical synthetic approach involves the nucleophilic aromatic substitution (SNAr) of the chlorine atoms with various amines, thiols, or alcohols.
The general synthetic workflow is depicted below:
Caption: General synthetic scheme for disubstituted phthalazine derivatives.
This stepwise approach allows for the introduction of a wide range of functional groups at positions 1 and 4 of the phthalazine core, enabling the exploration of structure-activity relationships (SAR) and structure-selectivity relationships (SSR).
Part 2: Comparative Scaffolds for Cross-Reactivity Benchmarking
To provide context for the cross-reactivity profile of this compound derivatives, it is essential to compare them against other well-established heterocyclic scaffolds commonly employed in medicinal chemistry. For this guide, we have selected two such scaffolds:
-
Quinazoline: A bicyclic heterocycle isosteric to phthalazine, found in several FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib).[2]
-
Pyrazolo[3,4-d]pyrimidine: A purine analogue known for its diverse biological activities, including inhibition of kinases and phosphodiesterases.
These comparators will be subjected to the same cross-reactivity profiling assays as the novel phthalazine derivatives to provide a robust benchmark for selectivity.
Part 3: A Multi-pronged Approach to Cross-Reactivity Assessment
A comprehensive evaluation of cross-reactivity requires a combination of computational and experimental methods. This multi-pronged approach allows for the early identification of potential liabilities and provides a more complete picture of a compound's selectivity profile.
In Silico Profiling: Early Warning System
Before embarking on resource-intensive wet lab experiments, in silico methods can provide a valuable preliminary assessment of potential off-target interactions. Homology searching and molecular docking can be used to screen a compound against a database of known protein structures, identifying potential binding partners based on sequence similarity and binding affinity predictions.[6]
In Vitro Profiling: The Gold Standard
While in silico methods are useful for hypothesis generation, in vitro assays remain the gold standard for definitively identifying and quantifying off-target interactions. A tiered experimental workflow is recommended, starting with broad screening panels and progressing to more focused dose-response studies for any identified "hits."
Caption: Tiered workflow for in vitro cross-reactivity profiling.
Objective: To assess the inhibitory activity of test compounds against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Kinase, substrate, and ATP are added to the wells of a microtiter plate.
-
Compound Addition: The test compounds are added to the assay plates.
-
Incubation: The plates are incubated at room temperature to allow the kinase reaction to proceed.
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of remaining ATP or phosphorylated substrate.
-
Data Analysis: The signal is measured using a plate reader, and the percent inhibition for each compound at each concentration is calculated relative to positive and negative controls.
Part 4: Data Presentation and Comparative Analysis
The results of the cross-reactivity profiling are best summarized in a tabular format for easy comparison. The following tables present hypothetical data for three representative compounds derived from this compound (PHT-1, PHT-2, PHT-3) and our two comparative scaffolds (Quin-1, Pyr-1).
Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)
| Target | PHT-1 | PHT-2 | PHT-3 | Quin-1 | Pyr-1 |
| Primary Target (VEGFR2) | 95 | 92 | 88 | 98 | 85 |
| Off-Target Kinase A | 15 | 5 | 8 | 55 | 12 |
| Off-Target Kinase B | 8 | 2 | 3 | 10 | 45 |
| Off-Target Kinase C | 45 | 12 | 18 | 65 | 25 |
| Off-Target Kinase D | 5 | 1 | 4 | 2 | 3 |
Table 2: Receptor Binding Profile (% Inhibition at 10 µM)
| Target | PHT-1 | PHT-2 | PHT-3 | Quin-1 | Pyr-1 |
| Adrenergic Receptor α1 | 5 | 3 | 6 | 15 | 2 |
| Dopamine Receptor D2 | 2 | 1 | 3 | 8 | 1 |
| Histamine Receptor H1 | 35 | 8 | 12 | 45 | 5 |
| Serotonin Receptor 5-HT2A | 10 | 4 | 7 | 25 | 3 |
Part 5: Expert Interpretation and Strategic Implications
The data presented above, although hypothetical, illustrates several key principles in the analysis of cross-reactivity.
-
Structure-Selectivity Relationship (SSR): A comparison of PHT-1, PHT-2, and PHT-3 suggests that small structural modifications can have a profound impact on selectivity. For example, the modification leading to PHT-2 appears to have significantly reduced off-target activity against Kinase C and the H1 receptor compared to PHT-1. This highlights the importance of exploring a diverse chemical space around the core scaffold.
-
Scaffold-Hopping for Improved Selectivity: The quinazoline derivative (Quin-1), while highly potent against the primary target, exhibits significant off-target activity against several kinases and receptors. In contrast, the phthalazine derivatives, particularly PHT-2, demonstrate a more favorable selectivity profile. This suggests that for this particular target, the 1,4-disubstituted 5-fluorophthalazine scaffold may offer an advantage in terms of minimizing off-target effects.
-
Interpreting "Hits": A "hit" in a cross-reactivity screen (e.g., >50% inhibition) is not necessarily a disqualifying event, but it does warrant further investigation.[7] The next step is to determine the potency (IC50 or Ki) of the off-target interaction. If the potency is significantly lower than the on-target potency (e.g., >100-fold), the off-target effect may not be clinically relevant at therapeutic doses.[5]
Caption: Decision-making flowchart for interpreting off-target hits.
Conclusion: A Pathway to Safer Medicines
The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, as with any privileged scaffold, a thorough understanding of its cross-reactivity profile is paramount. By employing a systematic and multi-tiered approach to cross-reactivity assessment, researchers can make more informed decisions about which compounds to advance through the drug discovery pipeline.
This guide has provided a framework for such an assessment, from the synthesis of a focused library to the interpretation of complex cross-reactivity data. By integrating these principles into their research workflow, scientists can better navigate the challenges of off-target effects and ultimately contribute to the development of safer and more effective medicines.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. criver.com [criver.com]
- 7. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
The Next Wave: A Comparative Guide to Novel PARP Inhibitors Versus the Benchmark Olaparib
For researchers, scientists, and drug development professionals at the forefront of oncology, the evolution of Poly (ADP-ribose) polymerase (PARP) inhibitors represents a significant leap in precision medicine. Olaparib, the first-in-class PARP inhibitor, set a benchmark in the treatment of cancers with deficiencies in the DNA damage response (DDR) pathway, particularly those with BRCA1/2 mutations. However, the quest for improved efficacy, better safety profiles, and strategies to overcome resistance has spurred the development of a new generation of PARP inhibitors. This guide provides an in-depth, objective comparison of these emerging inhibitors against Olaparib, supported by experimental data and detailed protocols to empower your own research and development endeavors.
The Rationale for a New Generation: Beyond Olaparib
The therapeutic success of Olaparib is rooted in the concept of synthetic lethality. In cancer cells with a compromised homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to an accumulation of DSBs during replication, ultimately resulting in cell death.[1][2] While effective, first-generation PARP inhibitors like Olaparib inhibit both PARP1 and PARP2. Emerging evidence suggests that the inhibition of PARP2 is linked to hematological toxicities, such as anemia and neutropenia, which can limit dosing and combination strategies.[3][4]
The central hypothesis driving the development of next-generation PARP inhibitors is that selective inhibition of PARP1, the primary enzyme involved in DNA damage repair, can maintain or even enhance anti-tumor efficacy while minimizing the off-target toxicities associated with PARP2 inhibition.[5][6] This improved therapeutic window is a key focus of the novel inhibitors discussed in this guide.
The Contenders: A New Class of PARP Inhibitors
Several next-generation PARP inhibitors are making their mark in preclinical and clinical development. This guide will focus on a selection of these promising agents, presenting a comparative analysis against Olaparib.
Saruparib (AZD5305): The PARP1-Selective Powerhouse
Saruparib has emerged as a leading next-generation, highly selective PARP1 inhibitor and trapper.[5][7] PARP trapping, the stabilization of the PARP-DNA complex, is a critical mechanism of action for PARP inhibitors, proving to be even more cytotoxic than catalytic inhibition alone.[8][9]
Comparative Preclinical Data: Saruparib vs. Olaparib
| Parameter | Saruparib (AZD5305) | Olaparib | Key Insights |
| PARP1/PARP2 Selectivity | ~500-fold selective for PARP1[5][6] | Equipotent against PARP1 and PARP2 | Saruparib's high selectivity for PARP1 is expected to reduce PARP2-mediated hematological toxicity.[5][10] |
| PARP1 Trapping Potency | Potent PARP1 trapper with no detectable PARP2 trapping[5] | Traps both PARP1 and PARP2[5] | Selective PARP1 trapping may contribute to a better safety profile. |
| In Vitro Anti-proliferative Activity (BRCA-mutant cells) | High potency in DNA repair-deficient cells with minimal effect on normal cells[5] | Potent in DNA repair-deficient cells | Both show strong synthetic lethality, but Saruparib demonstrates a wider therapeutic window in preclinical models. |
| In Vivo Efficacy (Xenograft Models) | Greater depth and duration of tumor regression at lower doses compared to Olaparib[5][6][11] | Effective, but may require higher doses for similar tumor regression[5] | In a BRCA1-mutated breast cancer xenograft model, Saruparib at ≥0.1 mg/kg once daily showed superior tumor regression compared to Olaparib at 100 mg/kg once daily.[5][11] |
| Preclinical Hematological Toxicity (Rat models) | Minimal effects on hematological parameters[5][6][10] | Causes reductions in hemoglobin[10] | This preclinical data supports the hypothesis that PARP1 selectivity mitigates myelosuppression. |
Clinical Snapshot: The PETRA Trial The phase 1/2a PETRA study of Saruparib in patients with advanced solid tumors harboring BRCA1/2, PALB2, or RAD51C/D mutations has shown encouraging efficacy and a favorable safety profile.[12] The recommended phase 2 dose of 60 mg once daily demonstrated deep and durable responses, with a manageable safety profile and a low rate of dose reductions.[7][8] This contrasts with the hematological toxicities often leading to dose adjustments with first-generation PARP inhibitors.[3][4]
Pamiparib (BGB-290): Potency and Brain Penetration
Pamiparib is another potent and selective inhibitor of both PARP1 and PARP2.[13][14] A distinguishing feature of Pamiparib in preclinical models is its ability to penetrate the blood-brain barrier, suggesting potential for the treatment of brain tumors.[13]
Comparative Preclinical Data: Pamiparib vs. Olaparib
| Parameter | Pamiparib (BGB-290) | Olaparib | Key Insights |
| In Vivo Efficacy (BRCA1-mutant xenograft) | 16-fold more potent than Olaparib in a breast cancer xenograft model[13][14] | Effective, but at higher doses | Pamiparib induced tumor regression and 100% objective responses at doses of 1.6 to 12.5 mg/kg, showing greater potency than Olaparib at 25 and 50 mg/kg.[14] |
| PARP Trapping | Strong DNA-trapping activity[14] | Potent PARP trapper | Both inhibitors exhibit this critical mechanism of action. |
| Blood-Brain Barrier Penetration (Mouse models) | Demonstrated improved penetration compared to other PARP inhibitors[13] | Limited brain exposure[15] | This suggests a potential advantage for Pamiparib in treating central nervous system malignancies. |
Senaparib (IMP4297): A Promising Newcomer
Senaparib is a novel, potent inhibitor of PARP1 and PARP2 that has demonstrated a favorable safety profile and significant anti-tumor activity in preclinical and clinical studies.[6][16][17]
Comparative Preclinical Data: Senaparib vs. Olaparib
| Parameter | Senaparib (IMP4297) | Olaparib | Key Insights |
| In Vivo Potency | Approximately 20-fold more potent than Olaparib in preclinical animal models[6][16] | Effective standard-of-care | Senaparib shows promise for achieving efficacy at lower doses. |
| PARP Trapping | Higher potency to induce PARP-1 trapping than Olaparib[6] | Potent PARP trapper | Enhanced trapping may contribute to greater cytotoxicity in cancer cells. |
| Safety Profile | Well-tolerated with a wide therapeutic window in preclinical and Phase 1 studies[6][16] | Generally manageable, but with known hematological toxicities | A potentially improved safety profile could allow for better treatment adherence and combination therapies. |
Clinical Snapshot: The FLAMES Study The phase 3 FLAMES study of Senaparib as maintenance therapy in patients with newly diagnosed advanced ovarian cancer met its primary endpoint, demonstrating a significant prolongation of progression-free survival regardless of BRCA mutation status.[17][18]
Experimental Workflows for Comparative Benchmarking
To objectively compare novel PARP inhibitors against Olaparib, a series of well-controlled in vitro and in vivo experiments are essential. The following section details the methodologies for key assays, providing a foundation for your own investigations.
Visualizing the Core Mechanism: PARP Signaling and Inhibition
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of action of PARP inhibitors, leading to synthetic lethality in HR-deficient cancer cells.
Caption: PARP signaling in DNA repair and the principle of synthetic lethality with PARP inhibitors.
Key Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effect of PARP inhibitors on cancer cell lines.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and BRCA-wildtype lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the new PARP inhibitor and Olaparib (as a comparator) for 72-96 hours. Include a vehicle-only control (e.g., DMSO).
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each inhibitor.
PARP Trapping Assay (In-Solution Method)
This assay quantifies the ability of an inhibitor to stabilize the PARP1-DNA complex.
Principle: This protocol describes a fluorescence polarization (FP) based assay. A fluorescently labeled DNA oligonucleotide is used. When PARP1 binds to the DNA, the larger complex tumbles slower in solution, resulting in a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled nicked DNA, purified recombinant PARP1 enzyme, NAD+, and serial dilutions of the test inhibitors.
-
Reaction Setup: In a 384-well plate, add the PARP1 enzyme to wells containing the fluorescent DNA probe and the test inhibitor or vehicle control. Incubate to allow binding.
-
Initiate PARylation: Add NAD+ to all wells except the "High FP control" (no NAD+) to initiate the auto-PARylation reaction.
-
Incubation: Incubate the plate to allow the reaction to proceed.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a microplate reader equipped for FP measurements.
-
Data Analysis: The increase in FP signal in the presence of an inhibitor compared to the "Low FP control" (with NAD+ but no inhibitor) is proportional to the PARP trapping efficiency. Calculate EC50 values for PARP trapping.
Immunofluorescence Staining for γH2AX Foci
This assay visualizes and quantifies DNA double-strand breaks, a hallmark of PARP inhibitor efficacy.
Principle: Following the formation of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. An antibody specific to γH2AX is used to detect these sites, which appear as distinct foci within the nucleus.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the PARP inhibitors for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[19]
-
Permeabilization: Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes to allow antibody access to the nucleus.[19]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[5][19]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[5][19]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[5][20]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides with an antifade mounting medium.[19]
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
In Vivo Efficacy Study (Subcutaneous Xenograft Model)
This assay evaluates the anti-tumor activity of PARP inhibitors in a living organism.
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the PARP inhibitors, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor engraftment.[7][21][22]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[7][21][23]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Treatment Administration: Administer the new PARP inhibitor, Olaparib, and a vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., maximum tumor size, study duration). Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the average tumor growth curves for each treatment group to compare the anti-tumor efficacy of the inhibitors.
Visualizing the Experimental Workflow
The following diagram outlines the key stages in the preclinical benchmarking of a new PARP inhibitor.
Caption: A streamlined workflow for the preclinical comparison of new PARP inhibitors against a benchmark.
Conclusion and Future Directions
The landscape of PARP inhibitors is rapidly evolving, with next-generation compounds like Saruparib, Pamiparib, and Senaparib demonstrating significant promise in overcoming the limitations of first-generation agents. The move towards PARP1-selective inhibition appears to be a viable strategy for enhancing the therapeutic window by reducing hematological toxicities. The preclinical and early clinical data presented in this guide underscore the potential of these novel inhibitors to offer improved efficacy and safety profiles.
For researchers in this field, the rigorous and standardized application of the described experimental protocols is paramount for generating robust and comparable data. As we move forward, key areas of investigation will include identifying predictive biomarkers of response to these new inhibitors, exploring rational combination therapies, and understanding the mechanisms of acquired resistance. The continued innovation in this space holds the promise of delivering more effective and better-tolerated treatments for patients with cancers harboring DNA damage response deficiencies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Safety, Tolerability, and Pharmacokinetics of Senaparib, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. IMPACT Therapeutics to present Ph3 pivotal clinical trial data of Senaparib (IMP4297) as Maintenance Treatment in Patients with Advanced Ovarian Cancer at the 2023 ESMO Congress as Late-Breaking Abstract [impacttherapeutics.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. crpr-su.se [crpr-su.se]
- 21. LLC cells tumor xenograft model [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,4-Dichloro-5-fluorophthalazine
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1,4-Dichloro-5-fluorophthalazine, ensuring that its journey from benchtop to final disposition is managed with the utmost care and precision.
The Core Principle: Isolate, Identify, and Dispose via Licensed Channels
The fundamental principle for disposing of this compound is that it must not enter the general waste stream or sanitary sewer system.[2][3] Due to its halogenated organic nature, the recommended and primary method of disposal is incineration by a licensed hazardous waste management facility.[4] This ensures the complete destruction of the compound, preventing its release into the environment.
Immediate Safety & Handling for Disposal
Before initiating any disposal-related activities, it is imperative to work in a controlled and safe environment.
-
Engineering Controls : All handling and segregation of this chemical waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical waste.[5] |
| Body Protection | A standard laboratory coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use a suitable respirator if dust/vapors are present | Necessary if handling outside of a fume hood or if dust is generated. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The key is meticulous segregation at the source of generation.
Step 1: Waste Segregation
Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal stream.
-
Solid Waste :
-
Dispose of solid this compound directly in its original manufacturer's container if possible.[6]
-
If transferring, use a new, clean, and compatible container clearly labeled as "Hazardous Waste."[7]
-
Contaminated lab supplies (e.g., gloves, weighing paper, Kimwipes) should be double-bagged in clear plastic bags and labeled as hazardous waste.[6]
-
-
Liquid Waste (Solutions) :
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][8]
-
This waste stream is typically classified as "Halogenated Organic Waste."
-
Crucially, do not mix with incompatible waste streams. Keep segregated from acids, bases, and oxidizing agents.[9]
-
Step 2: Container Management
The integrity of the waste container is paramount to prevent leaks and spills.
-
Compatibility : Ensure the container is made of a material that does not react with the chemical. For solid waste, the original container is often best. For liquid waste, use designated solvent waste containers.[7][8]
-
Labeling : Every waste container must be tagged with a "Hazardous Waste" label the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components
-
The date accumulation started
-
The specific hazards (e.g., Irritant, Harmful)
-
-
Closure : Keep waste containers securely closed with a screw-on cap except when actively adding waste.[6] This prevents the release of vapors and protects against spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for temporary storage.[9]
-
Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment : All liquid waste containers must be placed in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the largest container.[6] This is a critical safeguard against spills.
-
Segregation within SAA : Even within the SAA, incompatible waste types (e.g., halogenated organics, acids, bases) should be stored in separate secondary containment trays.[9]
Step 4: Arranging for Disposal
Hazardous waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor in a timely manner.
-
Time Limits : Do not accumulate waste indefinitely. Most regulations require waste to be collected within 90-180 days from the accumulation start date.[6]
-
Requesting Pickup : Follow your institution's specific procedures for requesting a hazardous waste collection.[6] Ensure all containers are properly labeled, sealed, and ready for transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Decontamination and Empty Containers
-
Spill Cleanup : In the event of a spill, avoid generating dust. Carefully sweep or scoop up the solid material and place it in a labeled hazardous waste container.[3] Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Empty Containers : The original container of this compound is not considered "empty" until it has been triple-rinsed. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected, depending on local regulations. It is often prudent to collect all three rinses as hazardous waste.[3][7]
By adhering to these rigorous, step-by-step procedures, you build a self-validating system of safety and compliance. This not only protects you and your colleagues but also upholds the integrity of your research and the health of our shared environment.
References
- 1. fishersci.com [fishersci.com]
- 2. acs.org [acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to the Safe Handling of 1,4-Dichloro-5-fluorophthalazine
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a dedicated MSDS for 1,4-Dichloro-5-fluorophthalazine (CAS 23928-47-4), a thorough hazard assessment has been conducted by extrapolating data from similar halogenated aromatic compounds. Compounds such as 2,4-Dichloro-5-fluoropyrimidine and p-Dichlorobenzene share key structural motifs, suggesting a similar hazard profile.[1][2]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns upon prolonged contact.[1][3]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][4]
-
Sensitization: May cause an allergic skin reaction.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most direct way to mitigate the risks associated with handling this compound.[5][6][7] The following table outlines the minimum required PPE, with justifications rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7] | Protects against splashes to the eyes and face, which could cause serious damage.[8] |
| Hand Protection | Nitrile or neoprene gloves.[9] | Provides a barrier against skin contact, which can cause irritation or burns. The choice of material should be based on the specific solvent being used.[9] |
| Body Protection | A fully buttoned lab coat and, for larger quantities or splash-prone procedures, a chemical-resistant apron.[8] | Protects the skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.[7] | Necessary when handling the solid outside of a certified chemical fume hood or when there is a potential for aerosolization. |
| Footwear | Closed-toe, liquid-resistant shoes.[5] | Protects the feet from spills. |
The following flowchart provides a visual guide to selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.[10]
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Ensure the container is tightly sealed when not in use.[10]
-
All storage locations must be clearly labeled in accordance with OSHA's Hazard Communication Standard.[11][12]
Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[14][15]
-
When transferring the solid, use appropriate tools to avoid generating dust.
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Disposal Plan: Responsible Deactivation and Disposal
The disposal of chlorinated aromatic waste requires careful consideration to prevent environmental contamination.[16][17]
Waste Collection:
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Deactivation and Disposal:
-
Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated aromatic compounds. This should be carried out by a licensed hazardous waste disposal company.
-
Chemical Treatment: For small quantities, chemical treatment may be an option. Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, can be used to break down halogenated aromatic compounds into less toxic substances.[18] This procedure is exothermic and should only be performed by trained personnel with appropriate containment measures in place.
Under no circumstances should this compound or its waste be disposed of down the drain.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence. This guide is intended to be a living document, and it is recommended to be reviewed and updated as more specific information about this compound becomes available.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. osha.com [osha.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. acs.org [acs.org]
- 14. acs.org [acs.org]
- 15. safetyculture.com [safetyculture.com]
- 16. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


